4-AMINO-1-INDANONE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYYLKYVRPDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623174 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-91-2 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Amino-1-Indanone: Properties, Synthesis, and Applications for Scientific Professionals
This document provides an in-depth technical overview of 4-amino-1-indanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. By synthesizing data from established chemical literature and supplier technical sheets, this guide details the compound's core physical and chemical properties, outlines its synthesis and reactivity, and explores its significance as a versatile scaffold in medicinal chemistry.
Core Properties and Identification
This compound belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system. This "privileged scaffold" is frequently found in biologically active molecules, making its derivatives, such as this compound, valuable starting points for the synthesis of novel therapeutic agents.[1][2] The presence of both a primary aromatic amine and a ketone functional group within its rigid bicyclic structure provides two distinct points for chemical modification, rendering it a highly versatile building block in synthetic chemistry.
| Property | Value for this compound | Reference | Value for 1-Indanone (for comparison) | Reference |
| CAS Number | 51135-91-2 | [3][4] | 83-33-0 | |
| Molecular Formula | C₉H₉NO | [3][4] | C₉H₈O | |
| Molecular Weight | 147.18 g/mol | [4][5] | 132.16 g/mol | |
| Appearance | Pale-yellow solid | [3] | Light yellow solid | |
| Melting Point | Data not available | 38-40 °C | ||
| Boiling Point | Data not available | 243-245 °C | ||
| Purity | Typically ≥98% | [4] | ≥99% |
Solubility Profile
Specific solubility data for this compound is not extensively documented. However, based on its structure and data for the parent 1-indanone, a general solubility profile can be inferred. The parent compound, 1-indanone, is more soluble in organic solvents than in polar solvents like water, a characteristic attributed to its hydrophobic aromatic structure.[6] The presence of the amino group in the 4-position is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its solubility in polar organic solvents (e.g., ethanol, methanol, DMSO) compared to the unsubstituted 1-indanone.
Spectroscopic and Analytical Characterization
Definitive, publicly available experimental spectra for this compound are scarce. This section outlines the expected spectroscopic features based on its chemical structure and by analogy to related indanone derivatives. These predictions serve as a guide for researchers to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. The electron-donating amino group will cause a general upfield shift compared to 1-indanone. The splitting patterns will be complex due to their coupling with each other.
-
Aliphatic Region (~2.5-3.5 ppm): The two methylene (-CH₂-) groups of the cyclopentanone ring are not equivalent. They are expected to appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the carbonyl (C2) would likely be further downfield than the one adjacent to the aromatic ring (C3), a pattern seen in 2-methyl-1-indanone.[7]
-
Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (~190-207 ppm): The ketone carbonyl carbon is expected to be the most downfield signal. For comparison, the carbonyl carbon of 4-chloro-1-indanone appears at 206.19 ppm.[8]
-
Aromatic Carbons (~110-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring.
-
Aliphatic Carbons (~25-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): The primary amine will typically show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below are for aliphatic C-H bonds.
-
C=O Stretch (~1680-1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the ketone carbonyl group. The carbonyl stretch for 4-chloro-1-indanone is observed at 1707 cm⁻¹.[8] Conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.
-
N-H Bend (~1600 cm⁻¹): A bending vibration for the primary amine often appears in this region, sometimes overlapping with C=C stretching bands.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands are expected in this region due to the benzene ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (147.18). A prominent fragment would likely arise from the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation pattern for ketones, leading to a peak at m/z 119. This is observed in the mass spectrum of the parent 1-indanone.[9]
Chemical Synthesis and Reactivity
The indanone scaffold is a cornerstone in organic synthesis, accessible through various routes, most commonly the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][10]
Proposed Synthesis of this compound
A logical and widely applicable method for the synthesis of this compound involves a two-step process starting from 1-indanone: 1) nitration to form 4-nitro-1-indanone, followed by 2) reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reduction of 4-Nitro-1-indanone
This protocol is a representative procedure based on standard chemical transformations for nitro group reduction.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1-indanone (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Core Reactivity
The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.
Caption: Key reactive sites and potential transformations.
-
Reactions at the Ketone: The carbonyl group can undergo a variety of classic reactions. It can be reduced to a secondary alcohol, serve as an electrophile in aldol condensations to form 2-arylidene derivatives, or participate in reductive amination to introduce a second amino group.[11][12]
-
Reactions at the Amino Group: The primary aromatic amine is a versatile nucleophile. It can be readily acylated with acid chlorides or anhydrides, alkylated, or converted into a diazonium salt. This diazonium intermediate is highly valuable as it can be subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Applications in Drug Discovery and Development
The indanone nucleus is a well-established pharmacophore. The most prominent example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone core.[1] Indanone derivatives have been investigated for a multitude of biological activities, including:
-
Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1]
-
Ligands for Protein Aggregates: Certain indanone derivatives have shown the ability to bind to misfolded α-synuclein fibrils, which are implicated in Parkinson's disease.[11]
-
Broad Biological Activity: The scaffold has been explored for antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][10]
This compound serves as an ideal starting material for building libraries of novel compounds for high-throughput screening. The ability to derivatize the molecule at either the amine or ketone position allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in modern drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard Laboratory Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose the Best Indanone: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. CAS 51135-91-2|this compound|Rlavie [rlavie.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 22170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of 4-Amino-1-Indanone (CAS 51135-91-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-indanone is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of aminoindanones. The indanone scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of both a ketone and an aromatic amine functionality makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. Accurate and thorough characterization of this starting material is paramount to ensure the identity, purity, and quality of downstream products, thereby maintaining the integrity of research and development programs.
This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. It is written from the perspective of a Senior Application Scientist, offering not just procedural steps but also the scientific rationale behind the methodologies and the interpretation of the expected data. While specific experimental data for this compound is not widely published, this guide will leverage data from closely related analogs and foundational principles of analytical chemistry to provide a robust framework for its characterization.
Physicochemical Properties
The initial characterization of a chemical substance involves the determination of its fundamental physicochemical properties. These properties provide a baseline for identification and are crucial for handling, storage, and formulation.
| Property | Value/Description | Source |
| CAS Number | 51135-91-2 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | Pale-yellow solid | [1] |
| Purity | Typically ≥98% | |
| Melting Point | Not available. For comparison, the parent 1-indanone melts at 38-42 °C. The amino group is expected to increase the melting point due to hydrogen bonding. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. The parent compound, 1-indanone, is more soluble in organic solvents than in water. The amino group may slightly increase aqueous solubility. | |
| Storage | Store at ambient temperature. | [1] |
Experimental Protocol: Melting Point Determination
A calibrated melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | t | 1H | H-6 | Aromatic proton, triplet due to coupling with H-5 and H-7. |
| ~6.7-6.9 | d | 1H | H-5 | Aromatic proton, ortho to the amino group, expected to be shielded. |
| ~6.6-6.8 | d | 1H | H-7 | Aromatic proton, ortho to the carbonyl group, expected to be deshielded. |
| ~4.5-5.5 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with solvent and concentration. |
| ~2.9-3.1 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring. |
| ~2.6-2.8 | t | 2H | H-2 | Methylene protons adjacent to the carbonyl group, expected to be more deshielded than H-3. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205-210 | C=O (C-1) | Carbonyl carbon, highly deshielded. |
| ~150-155 | C-4 | Aromatic carbon attached to the amino group, shielded by the electron-donating NH₂ group. |
| ~145-150 | C-7a | Quaternary aromatic carbon. |
| ~130-135 | C-6 | Aromatic CH. |
| ~125-130 | C-3a | Quaternary aromatic carbon. |
| ~115-120 | C-7 | Aromatic CH. |
| ~110-115 | C-5 | Aromatic CH, ortho to the amino group, shielded. |
| ~35-40 | C-3 | Aliphatic methylene carbon. |
| ~25-30 | C-2 | Aliphatic methylene carbon adjacent to the carbonyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.
Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1700 | C=O stretch | Ketone (conjugated) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1000 | C-N stretch | Aromatic amine |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.
Expected Mass Spectrum for this compound
-
Molecular Ion (M⁺): An intense peak at m/z = 147, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns characteristic of indanones, such as the loss of CO (m/z = 119) and subsequent rearrangements. The presence of the amino group will also influence the fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and would be suitable for this compound. Electrospray Ionization (ESI) is another option, particularly for LC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Workflow and Data Interpretation
The characterization of this compound is a systematic process that integrates data from multiple analytical techniques. The following diagram illustrates the typical workflow.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The thorough characterization of this compound is a critical step in ensuring the quality and reliability of research in which it is used as a starting material. This guide outlines a multi-technique approach, combining physicochemical measurements with advanced spectroscopic methods, to confirm the identity, structure, and purity of this important chemical intermediate. By following these protocols and principles of data interpretation, researchers and drug development professionals can proceed with confidence in the integrity of their chemical matter.
References
4-amino-1-indanone mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Amino-1-Indanone and its Congeners
Abstract
The 1-indanone framework is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] While direct, extensive research on the specific in vitro mechanism of this compound is emerging, the wealth of data on its structural analogues provides a robust foundation for understanding its probable molecular interactions and cellular effects. This guide synthesizes the current knowledge on the primary mechanisms of action for the 1-indanone class of molecules, focusing on their roles as inhibitors of key enzymes implicated in neurodegenerative and inflammatory diseases. We will delve into the causality behind experimental designs, provide detailed protocols for mechanism elucidation, and present data-driven insights for researchers, scientists, and drug development professionals.
The 1-Indanone Scaffold: A Foundation for Potent Bioactivity
The 1-indanone structure, a bicyclic aromatic ketone, is a versatile starting point for the synthesis of a wide array of pharmacologically active agents.[3][4] Its rigid conformation and potential for diverse substitutions allow for precise tuning of its interaction with biological targets. Notably, the blockbuster Alzheimer's disease medication, Donepezil, features a 1-indanone moiety, underscoring the scaffold's clinical significance.[1][2] Research has demonstrated that derivatives of 1-indanone exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties, but the most extensively characterized in vitro mechanisms are the inhibition of monoamine oxidase and acetylcholinesterase.[1][2]
Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
A substantial body of evidence identifies the 1-indanone core as a potent inhibitor of monoamine oxidases (MAO-A and MAO-B).[5] These mitochondrial enzymes are critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can increase neurotransmitter levels, a key therapeutic strategy for neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease.[5][6]
Isoform Selectivity and Reversibility
Studies on various substituted 1-indanone derivatives reveal a pattern of potent and often selective inhibition of the MAO-B isoform.[5][7][8] For instance, certain C6-substituted indanones exhibit IC50 values for MAO-B in the low nanomolar range (0.001 to 0.030 µM).[5] While many derivatives are selective for MAO-B, a number also show potent, albeit less selective, inhibition of MAO-A.[5][7]
A critical aspect of the mechanism for drug development is the reversibility of inhibition. Irreversible MAO inhibitors can lead to dangerous drug-food interactions (the "cheese effect").[9] Dialysis experiments with selected 1-indanone inhibitors have confirmed a reversible and competitive mode of inhibition, making this scaffold a promising lead for developing safer MAO-inhibiting therapies.[5]
Signaling Pathway: MAO Inhibition
The mechanism involves the inhibitor binding to the active site of the MAO enzyme, preventing the substrate (e.g., dopamine) from being oxidized. This leads to an accumulation of the neurotransmitter in the presynaptic neuron and increased availability in the synaptic cleft.
Caption: MAO inhibition by 1-indanone derivatives.
Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition
The 1-indanone scaffold is also a key component in the design of acetylcholinesterase (AChE) inhibitors.[10][11] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[2]
Novel indanone derivatives have been synthesized that exhibit potent AChE inhibitory activity, with some compounds showing IC50 values in the sub-nanomolar range, significantly more potent than the reference drug donepezil.[3][11] This highlights the potential of the this compound structure to be optimized for this specific target.
Multi-Target Strategy for Alzheimer's Disease
Intriguingly, researchers are leveraging the versatility of the indanone scaffold to create multi-target-directed ligands (MTDLs) for Alzheimer's disease.[10] Hybrids of indanone have been developed that simultaneously inhibit both AChE and MAO-B.[10] This dual-inhibition strategy is highly desirable as it can address multiple pathological pathways of the disease. Furthermore, some of these compounds also exhibit properties like metal chelation and inhibition of amyloid-β aggregation, offering a multi-faceted therapeutic approach.[10][11][12]
Potential Mechanism: Anti-Inflammatory Action
Emerging research has explored the anti-inflammatory potential of indanone derivatives. In the context of inflammatory bowel disease (IBD), pyridine-linked indanones have been shown to inhibit TNF-α-induced monocyte adhesion to colon epithelial cells in vitro.[13] This effect is crucial as it disrupts a key process in the inflammatory cascade. Oral administration of these compounds in animal models of colitis led to a reduction in inflammation markers like TNF-α and IL-1β.[13] This suggests that this compound could possess anti-inflammatory properties by modulating cytokine-mediated pathways.
In Vitro Experimental Protocols for Mechanism Elucidation
To rigorously define the mechanism of action of this compound, a series of well-established in vitro assays are required. The choice of these assays is driven by the need to confirm target engagement, determine potency and selectivity, and understand the mode of interaction.
Workflow for In Vitro Characterization
Caption: Experimental workflow for characterizing this compound.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: This fluorometric assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of amine oxidation. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Procedure: a. In a 96-well black microplate, add assay buffer. b. Add the test compound (this compound) or vehicle control (DMSO). c. Add the MAO-A or MAO-B enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding. d. To initiate the reaction, add a mixture of the substrate, HRP, and fluorescent probe. e. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation ~535 nm, Emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures AChE activity. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), human AChE enzyme, substrate (ATCh), and DTNB reagent.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure: a. In a 96-well clear microplate, add assay buffer and DTNB. b. Add the test compound or vehicle control. c. Add the AChE enzyme and incubate for 10 minutes at 25°C. d. Initiate the reaction by adding the substrate (ATCh). e. Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate from the change in absorbance over time. Determine the percent inhibition and calculate the IC50 value as described for the MAO assay.
-
Quantitative Data Summary
The following table summarizes representative inhibitory potencies for various 1-indanone derivatives against MAO and AChE from the literature, illustrating the therapeutic potential of this scaffold.
| Compound Class | Target | Potency (IC50) | Reference |
| C6-Substituted 1-Indanones | MAO-B | 0.001 - 0.030 µM | [5] |
| 2-Heteroarylidene-1-Indanones | MAO-B | 0.0044 - 1.53 µM | [7] |
| 2-Benzylidene-1-Indanones | MAO-B | < 2.74 µM | [8] |
| Indanone-Piperidine Hybrids | AChE | 0.0018 µM | [11] |
| Indanone-Tetrahydropyridin Hybrids | AChE | 0.054 µM | [10] |
| Indanone-Tetrahydropyridin Hybrids | MAO-B | 3.25 µM | [10] |
Conclusion and Future Directions
The 1-indanone scaffold is a highly validated platform for the development of potent enzyme inhibitors. Based on extensive data from its analogues, the primary in vitro mechanism of action for this compound is highly likely to be the inhibition of monoamine oxidase, with a probable selectivity for the MAO-B isoform. Furthermore, a secondary mechanism involving the inhibition of acetylcholinesterase is a distinct possibility, making it a compound of interest for neurodegenerative diseases.
Future in vitro studies on this compound should focus on definitively confirming these primary targets through rigorous enzymatic assays, determining its potency and selectivity profile, and elucidating its mode of inhibition (e.g., competitive, non-competitive, reversible). Cellular assays to explore its effects on neurotransmitter uptake, downstream signaling, and potential anti-inflammatory or cytotoxic effects will provide a more complete picture of its biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 4-Amino-1-Indanone: An Essential Guide for Researchers
Introduction
4-Amino-1-indanone is a valuable chemical intermediate, serving as a key building block in the synthesis of a range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bicyclic indanone core with an amino functional group, provides a versatile scaffold for chemical modification. Accurate and unambiguous structural confirmation and purity assessment are paramount for any downstream application. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not only the expected data but also the causal reasoning behind experimental choices and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the analytical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the molecular skeleton and the chemical environment of each atom.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is critically dependent on proper sample preparation.[1] A well-prepared sample ensures high resolution and an optimal signal-to-noise ratio.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-15 mg of high-purity this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.
-
Expert Insight: While Chloroform-d (CDCl₃) is common, the amine (NH₂) protons of this compound are labile and can exchange with trace amounts of acidic protons, leading to peak broadening or disappearance. DMSO-d₆ is a superior solvent in this case because it is less acidic and forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more easily observable signals.[2]
-
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are introduced.
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. Standard acquisition parameters are set, including the number of scans, relaxation delay, and acquisition time, to ensure a high-quality spectrum is obtained.[3]
Data Interpretation and Analysis
The structure of this compound dictates a specific and predictable pattern of signals in both ¹H and ¹³C NMR spectra.
}
Caption: Structure of this compound with atom numbering.¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on published data for this compound in DMSO-d₆, the following signals are observed[2][4]:
-
Aromatic Protons (H5, H6, H7): The three protons on the aromatic ring will appear in the range of δ 6.8-7.2 ppm. Due to the electron-donating effect of the amino group and the electron-withdrawing effect of the carbonyl group, they will exhibit a distinct splitting pattern. H7 will likely be a triplet, while H5 and H6 will be doublets. Specifically, the signals are observed at δ 7.10 (t, H7), 6.82 (d, H5), and 6.81 (d, H6) ppm.[2]
-
Aliphatic Protons (H2, H3): The four protons on the five-membered ring are diastereotopic. The two protons at the C3 position (H3), adjacent to the aromatic ring, are expected around δ 2.78-2.84 ppm as a multiplet. The two protons at the C2 position (H2), adjacent to the carbonyl group, are deshielded and appear further downfield, typically around δ 2.55-2.62 ppm as a multiplet.[2]
-
Amine Protons (NH₂): The two protons of the primary amine group are expected to give a broad singlet. In DMSO-d₆, this signal is clearly observed at δ 5.38 ppm.[2]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected:
-
Carbonyl Carbon (C1): This is the most deshielded carbon and will appear significantly downfield, at approximately δ 207.5 ppm.[2]
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C4) will be shielded, while the carbons ortho and para to the carbonyl group will be deshielded. The observed shifts are: δ 146.4 (C4), 140.1 (C7a), 137.4 (C5), 128.3 (C7), 117.8 (C6), and 110.0 (C3a) ppm.[2]
-
Aliphatic Carbons (C2, C3): The two aliphatic carbons will appear in the upfield region of the spectrum. C2, being adjacent to the carbonyl, is more deshielded than C3. The observed shifts are δ 35.9 (C2) and 22.9 (C3) ppm.[2]
Data Summary: NMR
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 | t | 1H | H7 |
| Aromatic | 6.82 | d | 1H | H5 |
| Aromatic | 6.81 | d | 1H | H6 |
| Amine | 5.38 | s | 2H | -NH₂ |
| Aliphatic | 2.78-2.84 | m | 2H | H3 |
| Aliphatic | 2.55-2.62 | m | 2H | H2 |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |
| Carbonyl | 207.5 | C1 |
| Aromatic | 146.4 | C4 |
| Aromatic | 140.1 | C7a |
| Aromatic | 137.4 | C5 |
| Aromatic | 128.3 | C7 |
| Aromatic | 117.8 | C6 |
| Aromatic | 110.0 | C3a |
| Aliphatic | 35.9 | C2 |
| Aliphatic | 22.9 | C3 |
Data sourced from Howlader, 2021 and supplementary information from another study.[2][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: The KBr Pellet Method
For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a standard and reliable method for obtaining a high-quality IR spectrum.[5]
Step-by-Step Methodology:
-
Sample Preparation: Grind 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[6]
-
Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Mix gently but thoroughly with the sample to ensure a homogenous dispersion.[6][7]
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[8] This causes the KBr to "cold-flow" and form a thin, transparent pellet containing the dispersed sample.
-
Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Data Interpretation and Analysis
The IR spectrum of this compound will display several characteristic absorption bands corresponding to its key functional groups.
-
N-H Stretching (Amine): A primary amine (R-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretches from the CH₂ groups will be observed just below 3000 cm⁻¹ .
-
C=O Stretching (Ketone): A strong, sharp absorption band corresponding to the carbonyl group of the conjugated ketone is expected in the region of 1680-1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
N-H Bending (Amine): The scissoring vibration of the primary amine typically appears as a medium to strong band around 1590-1650 cm⁻¹ .
-
C=C Stretching (Aromatic): Medium to weak intensity bands for the aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching (Aromatic Amine): This vibration gives rise to a band in the 1250-1360 cm⁻¹ region.
Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300-3500 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| > 3000 | Weak-Medium | C-H Stretch | Aromatic |
| < 3000 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1685 | Strong, Sharp | C=O Stretch | Conjugated Ketone |
| ~1620 | Medium-Strong | N-H Bend | Primary Amine |
| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250-1360 | Medium | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that generates a positive radical ion (molecular ion, M⁺•) and induces predictable fragmentation.[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Data Interpretation and Analysis
Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₉H₉NO. Its monoisotopic mass is 147.07 Da. Therefore, the mass spectrum should show a distinct molecular ion peak at m/z = 147 . The presence of a nitrogen atom means this peak will have an odd nominal mass, consistent with the Nitrogen Rule.
Key Fragmentation Pathways: The fragmentation of the molecular ion provides a structural fingerprint.
-
Alpha-Cleavage: The most common fragmentation for ketones is the loss of carbon monoxide (CO) via alpha-cleavage. This would result in the loss of 28 Da.
-
m/z 147 -> m/z 119 + CO
-
-
Loss of HCN: A common fragmentation for aromatic amines can involve the loss of hydrogen cyanide (HCN, 27 Da), although this may be less favorable than the alpha-cleavage.
}
Caption: Proposed primary fragmentation of this compound in EI-MS.Data Summary: MS
| m/z | Proposed Identity | Notes |
| 147 | [C₉H₉NO]⁺• | Molecular Ion (M⁺•) |
| 119 | [C₈H₉N]⁺• | Loss of carbon monoxide (-CO) |
Conclusion: An Integrated Approach to Structural Verification
The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ketone), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation. Together, these techniques form a self-validating system, providing researchers with the highest confidence in the identity and purity of their material, which is the essential foundation for successful and reproducible research and development.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 5. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Amino-1-Indanone: From Discovery to a Cornerstone of Modern Medicinal Chemistry
Abstract
4-Amino-1-indanone is a deceptively simple bicyclic aromatic amine that has emerged as a profoundly significant building block in synthetic and medicinal chemistry. While its initial discovery was a logical extension of classical aromatic chemistry, its true value was realized decades later as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound. It details a robust, field-proven synthetic protocol, explains the mechanistic underpinnings of its formation, and contextualizes its importance through its pivotal role in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular scaffold.
Introduction: The Strategic Importance of the Indanone Scaffold
The 1-indanone framework, a fused system of a benzene ring and a cyclopentanone ring, is a privileged structure in chemical synthesis.[1] Its rigid conformation and versatile functional handles make it an attractive starting point for constructing complex molecular architectures.[1] The introduction of substituents onto the aromatic ring dramatically expands its utility, and among these, an amino group at the 4-position (this compound) has proven to be particularly valuable. This specific substitution pattern creates a molecule with two distinct reactive centers—the ketone and the aromatic amine—enabling sequential and regioselective chemical modifications essential for building pharmacologically active compounds.
The primary driver for the extensive study of this compound has been its role as a key precursor in the synthesis of drugs targeting neurodegenerative diseases, most notably Donepezil, a leading therapeutic for Alzheimer's disease.[2][3][4] Its history is therefore intrinsically linked to the evolution of drug design and the search for effective central nervous system (CNS) agents.
Genesis of a Scaffold: Discovery and Early Synthesis
The first preparations of substituted 1-indanones date back to the early 20th century, leveraging classical reactions like Friedel-Crafts acylations to construct the bicyclic core.[5] The synthesis of this compound itself is not attributable to a single, landmark discovery but rather evolved from established methodologies for the functionalization of aromatic rings. The most logical and widely adopted pathway proceeds through a two-step sequence:
-
Electrophilic Nitration: The parent molecule, 1-indanone, undergoes electrophilic aromatic substitution to introduce a nitro group.
-
Reduction: The resulting nitro-indanone is then reduced to the corresponding amine.
Mechanistic Insights: Controlling Regioselectivity
The key to a successful synthesis is controlling the position of the initial nitration. The carbonyl group of the indanone is a deactivating, meta-directing substituent. However, the fused aliphatic ring acts as a weakly activating, ortho, para-directing group. The regiochemical outcome is therefore a balance of these electronic effects. In practice, nitration of 1-indanone typically yields a mixture of isomers, with 6-nitro-1-indanone being the major product.
To achieve the desired 4-amino substitution, a more strategic approach is often employed, starting from a precursor that directs the substitution pattern favorably, such as 3-(2-bromophenyl)propionic acid.[6] Cyclization via Friedel-Crafts acylation first yields 4-bromo-1-indanone.[6][7] This brominated intermediate is a versatile handle for introducing other functional groups.[7][8] Subsequent cyanation followed by reduction, or direct amination via modern cross-coupling methods, can then be used to install the amino group at the 4-position. A more direct, albeit lower-yielding, classical route involves the careful nitration of 1-indanone and subsequent separation of the 4-nitro isomer, which is then reduced.
A Verifiable Synthetic Protocol: From 1-Indanone to this compound
The following section details a robust, two-step protocol for the laboratory-scale synthesis of this compound, commencing from the commercially available 1-indanone. This method prioritizes accessibility of reagents and procedural clarity.
Overall Synthetic Workflow
The synthesis follows a classical nitration-reduction sequence. The workflow is designed to control reaction conditions to optimize the yield of the desired 4-nitro intermediate before its subsequent conversion to the final product.
Caption: Synthetic workflow for this compound production.
Step-by-Step Methodology
Part 1: Synthesis of 4-Nitro-1-indanone
-
Materials: 1-Indanone (10.0 g), Concentrated Sulfuric Acid (98%, 50 mL), Fuming Nitric Acid (90%, 5.0 mL), Crushed Ice, Deionized Water, Dichloromethane, Ethyl Acetate, Hexanes, Silica Gel.
-
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 1-indanone to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C. The indanone must be fully dissolved.
-
Nitration: Add fuming nitric acid dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature between 0-5°C. Causality Note: Strict temperature control is critical to minimize over-nitration and the formation of undesired side products.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude solid in a vacuum oven at 40°C.
-
Purification: The crude product is a mixture of 4-nitro and 6-nitro isomers. Isolate the desired 4-nitro-1-indanone using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The 4-nitro isomer is typically the less polar of the two major products.
-
Part 2: Synthesis of this compound
-
Materials: 4-Nitro-1-indanone (from Part 1), Palladium on Carbon (10% w/w, 5 mol%), Ethanol (200 proof), Hydrogen gas.
-
Protocol:
-
Reaction Setup: To a hydrogenation flask, add 4-nitro-1-indanone and ethanol. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable in the presence of air and solvents.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel (typically to 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of hydrogen and confirm completion by TLC.
-
Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity (>98%) and may be used directly or recrystallized from an appropriate solvent system if needed.
-
Characterization Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Indanone | 132.16 | 39-42 | White to off-white solid |
| 4-Nitro-1-indanone | 177.16 | 103-106 | Pale yellow solid |
| This compound | 147.18 | 115-118 | Light brown to tan solid |
From Building Block to Blockbuster: The Role in Drug Development
The paramount importance of this compound is its application as a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors.[9] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in cognitive decline.[4] AChE inhibitors work by blocking the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.
The Donepezil Story
Donepezil (marketed as Aricept®) is a leading treatment for mild to moderate Alzheimer's disease.[2][10][11] Its synthesis prominently features a molecular scaffold derived from this compound, although in many industrial syntheses, the related 5,6-dimethoxy-1-indanone is the direct precursor.[3][11] The core logic, however, remains the same: the indanone moiety serves as a rigid anchor that correctly positions other parts of the molecule—specifically, the N-benzylpiperidine side chain—for optimal binding within the active site of the acetylcholinesterase enzyme.
The synthesis of Donepezil analogues often involves the condensation of the indanone (or a derivative) with N-benzyl-4-formylpiperidine, followed by reduction of the resulting enone.[4] The amino group on the indanone ring (or methoxy groups in the case of Donepezil) plays a crucial role in establishing key interactions with the enzyme.
Caption: Conceptual pathway from chemical scaffold to therapeutic action.
Conclusion and Future Perspectives
This compound represents a classic example of how a simple organic molecule can become indispensable in the complex world of drug discovery. Its history is one of steady, fundamental chemistry that laid the groundwork for significant therapeutic breakthroughs. While its primary association is with neurodegenerative disease, the versatile indanone scaffold continues to be explored for other applications, including antiviral, anti-inflammatory, and anticancer agents.[5] As synthetic methodologies become more advanced, the ability to functionalize the this compound core in novel ways will undoubtedly lead to the discovery of new and potent therapeutic agents, cementing its legacy as a cornerstone of medicinal chemistry.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. scielo.br [scielo.br]
- 10. A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug [jstage.jst.go.jp]
- 11. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Therapeutic Landscape of the 4-Amino-1-Indanone Scaffold
Abstract
The 1-indanone framework represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. The strategic incorporation of an amino group at the C-4 position further enhances its potential, creating the 4-amino-1-indanone scaffold. This scaffold serves as a crucial pharmacophore in several clinically relevant molecules and developmental candidates. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets for derivatives of this scaffold. We will explore the mechanistic basis for their activity against key enzymes implicated in neurodegenerative disorders and cancer, present quantitative data, detail validated experimental protocols for target engagement, and offer insights into the structure-activity relationships that govern their potency and selectivity.
Introduction: The 1-Indanone Scaffold in Drug Discovery
The 1-indanone moiety, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile and valuable scaffold in drug discovery.[1][2] Its rigid framework provides a defined orientation for substituent groups to interact with biological targets. The clinical success of the 1-indanone-derived drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, has spurred significant research into the therapeutic potential of this chemical class.[1][2][3] This guide focuses specifically on derivatives of the this compound core, exploring how this particular substitution pattern unlocks potent and often multi-target activities.
Therapeutic Targets in Neurodegenerative Diseases
The this compound scaffold has shown exceptional promise in the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its derivatives are often capable of modulating multiple pathological pathways simultaneously.[3]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Mechanistic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[4][5] Several indanone derivatives have been developed as potent AChE inhibitors.[1][6]
Causality of Interaction: The 1-indanone core of molecules like Donepezil acts as a key structural feature that binds within the active site of AChE.[7] Derivatives of the this compound scaffold leverage this interaction. The amino group can be functionalized to extend into and interact with peripheral sites of the enzyme or to modulate the physicochemical properties of the molecule for improved brain penetration and target binding. Studies have shown that specific substitutions on the indanone ring and the amino group can lead to highly potent inhibitors, with some compounds exhibiting inhibitory activity many times more potent than Donepezil itself.[6]
Quantitative Data: AChE Inhibitory Activity
| Compound ID | Modification | Target | IC₅₀ (µM) | Source |
| Donepezil | Reference Drug | AChE | 0.0201 | [4] |
| Compound 6a | Piperidine linked via two-carbon spacer | AChE | 0.0018 | [6] |
| Compound 4b | Donepezil-inspired hybrid | AChE | 0.78 | [7] |
| Compound 4d | Indanone-carbamate hybrid | AChE | 3.04 | [8] |
| Compound D29 | Novel indanone derivative | AChE | 0.0224 | [4] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for measuring AChE activity and its inhibition.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Substrate: 10 mM Acetylthiocholine iodide (ATCI) in PB.
-
Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.
-
Enzyme Solution: Human recombinant AChE diluted in PB to achieve a consistent reaction rate.
-
Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO), with a final concentration of solvent kept below 1% in the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution or vehicle control.
-
Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 50 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Workflow Visualization: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition using Ellman's method.
Monoamine Oxidase (MAO) Inhibition
Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine).[9] Inhibition of MAO-B is a validated strategy in Parkinson's disease treatment to prevent the degradation of dopamine in the brain. MAO-A inhibitors are used as antidepressants. The indanone scaffold has been identified as a promising lead for developing potent and selective MAO inhibitors.[10][11]
Causality of Interaction: The planar indanone ring system can favorably interact with the active site of MAO enzymes. Studies have shown that C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range.[10] The inhibition is often reversible and competitive, suggesting that these molecules occupy the enzyme's active site, preventing substrate access.[10] The ability of some indanone derivatives to inhibit both MAO and AChE makes them attractive candidates for multi-target drug design for complex neurodegenerative disorders.[3][4]
Quantitative Data: MAO Inhibitory Activity
| Compound Class | Target | IC₅₀ Range (µM) | Source |
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [10] |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [11] |
| 2-Heteroarylidene-1-indanones | MAO-A | As low as 0.061 | [11] |
Therapeutic Targets in Oncology
Beyond neurodegenerative diseases, the this compound scaffold has emerged as a promising framework for the development of anticancer agents.
Tubulin Polymerization Inhibition
Mechanistic Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer chemotherapy.[12] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[13] Several natural products (e.g., colchicine, vinca alkaloids, taxanes) and synthetic molecules target tubulin.
Causality of Interaction: Certain 3-arylindanone derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine binding site on β-tubulin.[13] An N,N′-Ethylenebis(iodoacetamide) (EBI) competition assay, which specifically crosslinks cysteine residues in the colchicine site, confirmed that these indanone derivatives competitively occupy this pocket, thereby preventing microtubule assembly.[13] One particularly potent enantiomer, (R)-9k, exhibited sub-micromolar anti-proliferative activity against colorectal cancer cell lines and was shown to be a more effective inhibitor of tubulin polymerization than colchicine itself.[13]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound Class | Activity | IC₅₀ Range (µM) | Source |
| 2-Benzylidene-1-indanones | Tubulin Polymerization Inhibition | 0.62 - 2.04 | [14] |
| (R)-9k (3-arylindanone) | Tubulin Assembly Inhibition | Active at 3.7 µM | [15] (analogue) |
| (R)-9k (3-arylindanone) | Anti-proliferative (Colon Cancer) | Sub-micromolar | [13] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol outlines a high-throughput method to screen for inhibitors of tubulin polymerization.
-
Reagent Preparation:
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.
-
GTP Stock: 100 mM Guanosine-5'-triphosphate in G-PEM.
-
Tubulin Solution: >99% pure bovine brain tubulin reconstituted in G-PEM to 3 mg/mL.
-
Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) or similar fluorescent dye that preferentially binds to polymerized microtubules.
-
Test Compounds: Serially diluted in G-PEM with a final DMSO concentration ≤ 1%.
-
-
Assay Procedure (384-well, black, clear-bottom plate):
-
Pre-warm the plate reader to 37°C.
-
In each well, combine the test compound, Tubulin Solution, and Fluorescent Reporter.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the reader and monitor the fluorescence increase (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The rate of polymerization is determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data. Positive controls (e.g., colchicine) and negative controls (e.g., paclitaxel, a stabilizer) should be included.
-
Signaling Pathway Visualization: Tubulin Inhibition and Apoptosis
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor design for monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 15. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-Amino-1-Indanone in Medicinal Chemistry
For Immediate Release
[City, State] – January 4, 2026 – In the ever-evolving landscape of drug discovery, the identification of privileged scaffolds that serve as a foundation for novel therapeutics is paramount. Among these, the 4-amino-1-indanone core has emerged as a versatile and potent framework for the development of a diverse range of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, chemical properties, and multifaceted role of this compound in modern medicinal chemistry.
Introduction: The Significance of the Indanone Core
The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous biologically active compounds.[1][2] Its rigid conformation and synthetic tractability make it an attractive starting point for the design of molecules that can interact with a variety of biological targets with high specificity and affinity. The introduction of an amino group at the 4-position of the 1-indanone scaffold significantly influences its electronic properties and provides a crucial handle for further chemical modifications, opening up a vast chemical space for drug design.
Synthesis and Chemical Reactivity of this compound
The synthetic accessibility of this compound and its derivatives is a key factor driving its widespread use in medicinal chemistry. A variety of synthetic routes have been developed, often starting from readily available precursors.
General Synthetic Strategies
One common approach to the synthesis of the 1-indanone core involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[3][4] For the synthesis of this compound specifically, this would typically involve a multi-step sequence starting from a precursor with a nitro group at the desired position, which is later reduced to the amine.
A representative synthetic workflow for obtaining a substituted 1-indanone is depicted below. This general strategy can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Caption: General workflow for the synthesis of 1-indanone derivatives.
Detailed Experimental Protocol: Synthesis of 4-Nitro-1-indanone (A Precursor to this compound)
This protocol outlines a common method for the synthesis of a key precursor to this compound.
Materials:
-
3-(3-Nitrophenyl)propanoic acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-nitrophenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0°C in an ice bath. Slowly add a solution of the crude acid chloride in anhydrous dichloromethane to the suspension with vigorous stirring.
-
Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Carefully pour the reaction mixture onto crushed ice and add 1 M hydrochloric acid to decompose the aluminum complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-nitro-1-indanone can be purified by column chromatography on silica gel.
Subsequent Reduction: The resulting 4-nitro-1-indanone can then be reduced to this compound using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, HCl).
The Role of this compound in Medicinal Chemistry: A Multi-Target Scaffold
The this compound scaffold has been successfully employed in the development of drugs and clinical candidates for a wide range of diseases, demonstrating its versatility as a pharmacophore.
Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibition
Perhaps the most well-known application of the indanone scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. While not a this compound itself, the blockbuster drug Donepezil features a dimethoxy-indanone moiety and serves as a prime example of the scaffold's potential in this therapeutic area.[2] The indanone ring of Donepezil is crucial for its interaction with the active site of the AChE enzyme.
The development of novel indanone derivatives as multi-target-directed ligands for Alzheimer's disease continues to be an active area of research, with compounds being designed to inhibit not only AChE but also amyloid-beta (Aβ) aggregation and oxidative stress.[5]
Anticancer Activity
Derivatives of 1-indanone have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][6] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[7]
One notable example is a gallic acid-based indanone derivative that demonstrated in vivo anticancer activity by inhibiting tumor growth.[4] Mechanistic studies revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis.[4] The this compound scaffold provides a key building block for creating new libraries of compounds to be screened for anticancer activity.
Table 1: Anticancer Activity of Representative Indanone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Gallic acid-based indanone | MCF-7 (Breast) | 2.2 | Not specified | [6] |
| Thiazolyl hydrazone indanone | HT-29 (Colorectal) | 0.44 | G2/M arrest, Apoptosis induction | [2] |
| Spiroisoxazoline indanone | MCF-7 (Breast) | 0.03 | COX-2 Inhibition, Apoptosis induction | [8] |
Anti-inflammatory Properties
The indanone scaffold has also been explored for its anti-inflammatory potential.[9] Certain indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines and mediators. For instance, some pyridine-linked indanone derivatives exhibited strong inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells, an in vitro model for inflammatory bowel disease.[10]
A proposed mechanism for the anti-inflammatory action of some indanone derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Simplified diagram of the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.
Antiviral and Antimicrobial Activities
The versatility of the 1-indanone core extends to infectious diseases.[3][11] Researchers have synthesized and evaluated 1-indanone derivatives for their activity against a range of viruses and bacteria. For example, 1-indanone thiosemicarbazone derivatives have shown potent activity against bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the hepatitis C virus (HCV).[12] Additionally, certain isoxazole-fused 1-indanones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays are employed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with LPS.
-
Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the percentage of NO production inhibition compared to the LPS-treated control.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques (areas of cell death) in the presence of an antiviral compound.[14]
Protocol:
-
Cell Monolayer: Prepare a confluent monolayer of host cells in a multi-well plate.
-
Viral Infection: Infect the cell monolayer with a known amount of virus.
-
Compound Overlay: After a short incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound derivative.
-
Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, providing the foundation for a diverse array of biologically active molecules. Its synthetic accessibility and the ability to readily introduce functional diversity through the amino group make it an invaluable tool for drug discovery. While significant progress has been made, particularly in the areas of neurodegenerative diseases and oncology, the full therapeutic potential of this compound derivatives is yet to be fully realized. Future research will likely focus on exploring novel substitutions on the indanone core, elucidating the structure-activity relationships for a wider range of biological targets, and leveraging computational methods to design next-generation therapeutics with enhanced potency and selectivity. The continued exploration of this versatile scaffold holds great promise for the development of innovative treatments for a multitude of human diseases.
References
- 1. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
The Evolving Landscape of 4-Amino-1-Indanone Analogs: A Technical Guide to Unraveling Structure-Activity Relationships for Therapeutic Innovation
The 1-indanone scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Among its derivatives, the 4-amino-1-indanone core has emerged as a particularly promising template for the design of novel therapeutics, demonstrating potential in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between molecular architecture and biological function, we aim to illuminate the path toward the rational design of next-generation therapeutic agents.
The this compound Core: A Versatile Scaffold for Targeted Therapies
The this compound framework offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for medicinal chemistry campaigns. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The key to unlocking the therapeutic potential of this scaffold lies in a deep understanding of how substitutions at various positions influence biological activity.
The primary focus of SAR studies on this compound analogs has been on three key areas of modification:
-
The Amino Group (Position 4): Acylation, alkylation, and arylation of the 4-amino group have profound effects on target binding and selectivity. The nature of the substituent can introduce new hydrogen bond donors and acceptors, as well as hydrophobic interactions, which are critical for affinity and specificity.
-
The Aromatic Ring (Positions 5, 6, and 7): Substitution on the benzene ring of the indanone core can modulate electronic properties, metabolic stability, and pharmacokinetic profiles. Electron-donating or -withdrawing groups can influence the reactivity of the scaffold and its interaction with target proteins.
-
The Cyclopentanone Ring (Positions 2 and 3): While less frequently explored, modifications to the five-membered ring can impact the overall conformation of the molecule and introduce new chiral centers, which can be crucial for stereospecific interactions with biological targets.
Unraveling the SAR of this compound Analogs as Kinase Inhibitors
A significant body of research has focused on the development of this compound analogs as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. In particular, Aurora kinases, which are key regulators of mitosis, have emerged as a promising target for this class of compounds.
The general pharmacophore for this compound-based kinase inhibitors often involves a hydrogen bond interaction between the 4-amino group (or a substituted amine) and the hinge region of the kinase ATP-binding pocket. The indanone core typically occupies the hydrophobic region of the active site, while substituents on the aromatic ring can extend into solvent-exposed regions or interact with specific amino acid residues, thereby conferring selectivity.
Below is a logical diagram illustrating the key SAR principles for this compound analogs as kinase inhibitors.
Caption: Key SAR drivers for this compound kinase inhibitors.
Table 1: Illustrative SAR Data of this compound Analogs as Aurora Kinase Inhibitors
| Compound ID | R1 (at N-4) | R2 (at C-6) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Notes |
| 1a | H | H | >1000 | >1000 | Unsubstituted parent compound shows weak activity. |
| 1b | Phenyl | H | 150 | 250 | Arylation of the amino group significantly improves potency. |
| 1c | 4-Methoxyphenyl | H | 80 | 120 | Electron-donating group on the N-phenyl ring enhances activity. |
| 1d | 4-Chlorophenyl | H | 200 | 350 | Electron-withdrawing group on the N-phenyl ring is less favorable. |
| 1e | Phenyl | Methoxy | 50 | 85 | Methoxy group on the indanone ring further boosts potency. |
| 1f | Benzoyl | H | 500 | 750 | Acylation of the amino group is generally less effective than arylation. |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes to highlight SAR trends.
The data in Table 1 suggests that N-arylation of the 4-amino group is a critical modification for achieving potent Aurora kinase inhibition. Furthermore, substitution on the N-phenyl ring and the indanone core can be systematically explored to optimize potency and selectivity.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically begins with a substituted 1-indanone, which can be prepared through various established methods, such as the Friedel-Crafts acylation of a corresponding hydrocinnamic acid.[1] The introduction of the amino group at the 4-position is a key synthetic step and can be achieved through nitration followed by reduction. Subsequent modifications of the amino group and the aromatic ring can be accomplished using standard organic chemistry transformations.
Below is a generalized synthetic workflow for the preparation of N-substituted this compound analogs.
Caption: General synthetic workflow for N-substituted 4-amino-1-indanones.
Detailed Experimental Protocol: Synthesis of 4-(Phenylamino)-1-indanone (Compound 1b)
This protocol describes a representative synthesis of an N-aryl-4-amino-1-indanone analog.
Step 1: Nitration of 1-Indanone
-
To a stirred solution of 1-indanone (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-nitro-1-indanone.
Step 2: Reduction of 4-Nitro-1-indanone
-
To a solution of 4-nitro-1-indanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Step 3: N-Arylation of this compound
-
In a sealed tube, combine this compound (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.1 eq), BINAP (0.2 eq), and cesium carbonate (2.0 eq) in anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(phenylamino)-1-indanone.
In Vitro Biological Evaluation: A Guide to Kinase Inhibition Assays
To establish a robust SAR, it is essential to employ reliable and reproducible in vitro assays. For kinase inhibitors, a variety of assay formats are available, with the ADP-Glo™ Kinase Assay being a widely used method due to its high sensitivity and broad applicability.[2][3]
Experimental Protocol: In Vitro Aurora Kinase Assay (ADP-Glo™)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound analogs against Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add the test compound solution.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Below is a diagram illustrating the workflow of a typical in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationship of this compound analogs is a dynamic and promising area of drug discovery. While significant progress has been made in identifying potent kinase inhibitors, further research is warranted to fully elucidate the therapeutic potential of this versatile scaffold.
Future efforts should focus on:
-
Expanding the SAR: Systematic exploration of a wider range of substituents at all positions of the indanone core is needed to build more comprehensive SAR models.
-
Improving Selectivity: Fine-tuning the substitution patterns to enhance selectivity for specific kinase targets will be crucial for minimizing off-target effects and improving the therapeutic index.
-
Optimizing Pharmacokinetic Properties: A concerted effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their successful translation into clinical candidates.
-
Exploring New Therapeutic Areas: While oncology has been a major focus, the anti-inflammatory and neuroprotective potential of this compound analogs should be further investigated.
References
A Comprehensive Technical Guide to the Solubility of 4-Amino-1-Indanone in Common Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-amino-1-indanone, a key intermediate in pharmaceutical research and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its behavior in various organic media.
Introduction: The Significance of this compound
This compound is a versatile bicyclic aromatic amine and ketone that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structural motif is found in compounds developed for therapeutic areas such as neurodegenerative diseases and cancer.[1][3] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed protocols for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict and explain its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | Pale-yellow solid | [5] |
| Melting Point | Not consistently reported; parent 1-indanone melts at 38-42 °C | [6][7] |
| pKa | Not explicitly reported, but the presence of an aromatic amine suggests basic properties. | |
| Polar Surface Area | 43.1 Ų | [4] |
The molecule possesses both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the amino group and the carbonyl oxygen), as well as an aromatic ring system. This combination of polar and non-polar features results in a nuanced solubility profile.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polarity : The presence of the amino (-NH₂) and ketone (C=O) groups imparts significant polarity to the molecule, suggesting favorable interactions with polar solvents.
-
Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while both the nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this compound.
-
Aromatic System : The benzene ring component of the indanone structure is non-polar and will interact favorably with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.
Due to its amphiphilic nature, with both polar and non-polar regions, this compound is anticipated to exhibit a broad, though varied, solubility across a range of organic solvents.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility, a qualitative and partially quantitative profile can be constructed.
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (≥ 5 mg/mL reported) | High polarity and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Similar to DMSO, with high polarity. |
| Methanol | Polar Protic | Moderate to Good | Capable of hydrogen bonding with both the amino and carbonyl groups. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | Moderate | A polar ketone that can interact with the polar groups of the solute. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but a weaker hydrogen bond acceptor than other polar aprotics. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Can interact with the aromatic ring and polar functionalities. |
| Ethyl Acetate | Moderately Polar | Moderate to Low | An ester with some polar character. |
| Toluene | Non-polar Aromatic | Low | Favorable interactions with the aromatic ring of the indanone. |
| Hexane/Heptane | Non-polar Aliphatic | Very Low | Dominated by unfavorable interactions with the polar functional groups. |
| Water | Polar Protic | Low | While capable of hydrogen bonding, the non-polar aromatic ring limits solubility. |
It is important to note that these are general predictions and the actual solubility can be influenced by factors such as temperature and the crystalline form of the solid.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following section details a robust protocol based on the well-established shake-flask method.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to prevent solid particles from contributing to the measured concentration.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[9][10][11][12] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed at a wavelength where the compound exhibits strong absorbance.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Purification by Recrystallization
Understanding solubility is key to developing effective purification strategies. Recrystallization is a common technique for purifying solid compounds like this compound. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Logic Diagram:
Caption: Decision workflow for selecting a recrystallization solvent.
Based on the predicted solubility, solvent systems such as ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane could be effective for the recrystallization of this compound.
The Role of Computational Models in Solubility Prediction
In modern drug discovery and chemical process development, computational models are increasingly used to predict physicochemical properties like solubility, saving time and resources.[13][14][15][16][17][18] These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to correlate the chemical structure with its solubility in various solvents. While experimental determination remains the gold standard, in silico predictions can provide valuable initial estimates and guide solvent selection for experimental studies.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By integrating theoretical principles with practical experimental protocols, researchers and scientists are better equipped to handle this important chemical intermediate. While a complete quantitative solubility dataset is not yet available in the literature, the principles and methodologies outlined here provide a robust framework for both predicting and experimentally determining the solubility of this compound to facilitate its use in research and development.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 22170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 1-Indanone | 83-33-0 [chemicalbook.com]
- 7. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [kth.diva-portal.org]
- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-amino-1-indanone from 4-nitro-1-indanone
An in-depth guide to the chemical synthesis of 4-amino-1-indanone, a valuable intermediate in medicinal chemistry and materials science. This document provides a senior application scientist's perspective on two robust methods for the reduction of 4-nitro-1-indanone, emphasizing mechanistic understanding, practical execution, and safety.
Introduction: The Significance of this compound
This compound is a key structural motif and a versatile building block in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic framework and the presence of both a ketone and an amine functional group make it an attractive starting point for constructing complex molecular architectures, including those investigated for neurodegenerative diseases and as potential antiviral agents[1]. The reliable and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug development and organic synthesis.
This guide details the conversion of 4-nitro-1-indanone to the target amine. The primary transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic chemistry. We will explore two widely employed and effective methodologies: Catalytic Transfer Hydrogenation and Stannous Chloride (II) Reduction. The choice between these methods often depends on factors such as substrate compatibility, available equipment, and desired scale, and this document provides the necessary details for an informed decision.
Chemical Transformation Overview
The core reaction involves the reduction of the nitro group (-NO₂) on the aromatic ring of 4-nitro-1-indanone to an amino group (-NH₂). This transformation requires a reducing agent capable of delivering six electrons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates.
References
Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Core
The 1-indanone scaffold is a privileged structural motif integral to a multitude of biologically active molecules and natural products.[1] Its presence is critical in the development of therapeutic agents, including treatments for neurodegenerative conditions like Alzheimer's disease, positioning its synthesis as a focal point in medicinal chemistry.[1] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a classic, robust, and extensively utilized method for constructing the 1-indanone core.[1][2] This powerful reaction facilitates the formation of the characteristic five-membered ring through an electrophilic aromatic substitution, typically promoted by a Brønsted or Lewis acid.[1]
This document provides a detailed guide for the synthesis of 1-indanones, outlining the underlying reaction mechanism, presenting various experimental protocols with a comparison of catalytic systems, and offering troubleshooting advice for common challenges encountered during the procedure.
Mechanistic Insights: The Chemistry Behind the Cyclization
The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[1] The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, an acyl chloride, by a strong acid catalyst. This activation step generates a highly electrophilic acylium ion intermediate. Subsequently, the tethered electron-rich aromatic ring attacks this acylium ion in an intramolecular fashion. The final step involves deprotonation to restore the aromaticity of the ring, yielding the cyclized 1-indanone product.[1]
There are two primary pathways for this synthesis:
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step approach is environmentally favorable as it produces only water as a byproduct. However, it often necessitates harsh reaction conditions, such as high temperatures and the use of strong acid catalysts.[3][4]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions. While generally more efficient, this route generates corrosive byproducts.[3]
Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
Experimental Protocols
A typical experimental workflow for the synthesis of indanones via Friedel-Crafts acylation involves the preparation of the starting material, the cyclization reaction itself, and subsequent purification of the product.[5]
Caption: A typical experimental workflow for indanone synthesis.
Protocol 1: Direct Cyclization of 3-Arylpropionic Acid using a Superacid Catalyst
This protocol is a one-step approach that is environmentally benign.[3]
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE))
-
Triflic acid (TfOH) (3.0-5.0 eq) or Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropionic acid (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[3]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[3]
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]
Protocol 2: Cyclization of 3-Arylpropionyl Chloride using Aluminum Chloride
This protocol is a classic and widely used two-step method for 1-indanone synthesis.[3]
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)
-
Crushed ice
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Formation of 3-Arylpropionyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).[3]
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[3]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[3]
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[3]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]
Comparative Data of Catalytic Systems
The choice of catalyst can significantly impact the reaction's efficiency and outcome. Below is a summary of commonly used catalysts and their typical reaction conditions.
| Catalyst | Starting Material | Solvent | Temperature | Typical Yield | Reference(s) |
| AlCl₃ | 3-Arylpropionyl Chloride | CH₂Cl₂ | 0 °C to RT | Good to Excellent | [3] |
| TfOH | 3-Arylpropionic Acid | CH₂Cl₂ or DCE | 50-80 °C | Good | [3] |
| PPA | 3-Arylpropionic Acid | Neat or High-boiling solvent | High Temp. | Moderate to Good | [3][6] |
| Sc(OTf)₃ | 3-Arylpropionic Acid | Ionic Liquid | 100-150 °C (MW) | Good | [3][5] |
| NbCl₅ | 3-Arylpropionic Acid | - | - | Good | [3][7] |
| Tb(OTf)₃ | 3-Arylpropionic Acid | Neat | 250 °C | Up to 74% | [8] |
Troubleshooting and Optimization
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive or inappropriate catalyst.
-
Possible Cause: Deactivated aromatic ring.
-
Solution: If the substrate is highly deactivated by electron-withdrawing groups, a more potent catalytic system, such as a superacid, may be necessary.[6]
-
-
Possible Cause: Suboptimal temperature.
-
Solution: The reaction temperature significantly influences the reaction rate. Experiment with a range of temperatures to find the optimal condition for your specific substrate.
-
-
Possible Cause: Moisture contamination.
-
Solution: Use anhydrous solvents and thoroughly dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and deactivation of the catalyst.[6]
-
Issue 2: Formation of Regioisomers
-
Possible Cause: Multiple possible cyclization sites on the aromatic ring.
-
Solution: Controlling regioselectivity can be challenging.[6] Steric hindrance from bulky substituents can be leveraged to block certain positions. The choice of solvent can also influence the product distribution; for instance, nitromethane has been shown to provide optimal selectivity in some cases.[6] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively alter the regioselectivity.[6][9]
-
Issue 3: Side Product Formation
-
Possible Cause: Intermolecular side reactions.
-
Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization over intermolecular side reactions.
-
-
Possible Cause: Polymerization or degradation of starting material.
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[6]
-
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of 1-indanones. The choice between the direct cyclization of 3-arylpropionic acids and the two-step procedure involving the acyl chloride depends on the specific substrate, desired scale, and environmental considerations. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can optimize the synthesis of these important compounds for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes & Protocols: Leveraging 4-Amino-1-Indanone in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 4-Amino-1-Indanone Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of the target molecules. This compound emerges as a privileged starting material due to its unique bifunctional nature. It combines the structural rigidity of the indanone core, a motif present in numerous bioactive natural products and pharmaceuticals, with the versatile reactivity of a primary aromatic amine.[1][2] This combination allows for two distinct and orthogonal points of chemical modification: the α-carbon to the ketone and the amino group itself.
The indanone framework is a cornerstone of many therapeutic agents, most notably in the development of cholinesterase inhibitors for Alzheimer's disease.[3][4][5] Furthermore, the presence of an amino group opens a direct pathway to Schiff bases, a class of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways starting from this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into creating diverse libraries of potentially bioactive molecules. Every protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure experimental success.
Part 1: Synthesis of Cholinesterase Inhibitor Scaffolds via Aldol Condensation
The development of acetylcholinesterase (AChE) inhibitors is a primary therapeutic strategy for Alzheimer's disease. The indanone moiety serves as a crucial anchor in the active site of the enzyme.[4] By reacting this compound with various aldehydes, novel analogues can be synthesized where the amino group can form key hydrogen bonds or serve as a handle for further functionalization. The core transformation to achieve this is the Claisen-Schmidt (crossed aldol) condensation.
Causality Behind the Experimental Choices
The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, preventing its self-condensation.[9] In our case, this compound provides the enolizable ketone. The reaction is typically base-catalyzed, where a base (e.g., NaOH or KOH) abstracts an acidic α-proton from the C-2 position of the indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxyketone intermediate readily dehydrates under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone (a benzylidene derivative).
A key consideration is the presence of the 4-amino group. While the α-protons on C-2 are the most acidic carbon protons, the N-H protons are also acidic. However, deprotonation of the amine by NaOH is generally not favored in a protic solvent like ethanol. The primary role of the base is to generate the carbon-based enolate required for the C-C bond formation. The reaction is often performed without solvent or in a minimal amount of a polar protic solvent like ethanol to facilitate the interaction of the solid reactants.[10][11][12]
Protocol 1: Synthesis of (E)-4-Amino-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
This protocol details a representative Claisen-Schmidt condensation. The choice of 4-methoxybenzaldehyde is illustrative; other aromatic aldehydes can be substituted to generate a library of compounds.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Sodium Hydroxide (NaOH), finely ground (0.3 eq)
-
Ethanol
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate and Hexane (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.47 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.43 g, 10.5 mmol) in 20 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Add finely powdered NaOH (e.g., 0.12 g, 3 mmol) to the solution. A color change and gradual formation of a precipitate should be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the this compound spot indicates reaction completion.
-
Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Neutralize the mixture by slowly adding 10% HCl until the pH is ~7. Check the pH using litmus paper.[10][12]
-
Isolation: Isolate the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight. A typical yield for this type of reaction is in the range of 75-90%.
Self-Validation System:
-
¹H NMR (in CDCl₃ or DMSO-d₆): Expect to see characteristic signals for the aromatic protons from both the indanone and benzylidene moieties. A key signal will be a singlet for the vinylic proton of the benzylidene group, typically in the 7.5-8.0 ppm range. The NH₂ protons will appear as a broad singlet.
-
IR Spectroscopy (ATR): Look for a strong carbonyl (C=O) stretch of the α,β-unsaturated ketone around 1680-1700 cm⁻¹. Also, expect N-H stretching bands for the primary amine around 3350-3450 cm⁻¹.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₇H₁₅NO₂), which is 266.12 g/mol .
| Aldehyde Reactant | Potential Biological Target | Representative Yield (%) |
| 4-Pyridinecarboxaldehyde | Acetylcholinesterase (AChE) | 85-95% |
| 3,4-Dimethoxybenzaldehyde | Acetylcholinesterase (AChE) | 80-90%[10] |
| 4-(Dimethylamino)benzaldehyde | Butyrylcholinesterase (BuChE) | 78-88% |
| 2-Chlorobenzaldehyde | Monoamine Oxidase B (MAO-B) | 75-85%[5] |
Part 2: Synthesis of Bioactive Schiff Bases (Imines)
The primary amine at the C-4 position of this compound is a prime target for Schiff base formation. This reaction provides a rapid and efficient method to introduce a vast array of structural diversity. Schiff bases are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, largely attributed to the toxophoric azomethine (-N=CH-) group.[7][8]
Causality Behind the Experimental Choices
The formation of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction is typically catalyzed by a small amount of acid. The mechanism proceeds in two stages:
-
Carbinolamine Formation: The lone pair of electrons on the nitrogen of the 4-amino group performs a nucleophilic attack on the carbonyl carbon of the aldehyde. A proton transfer results in a neutral intermediate called a carbinolamine. This step is reversible and generally fast.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond (the imine). This dehydration step is typically the rate-determining step of the reaction.
Ethanol or methanol are common solvents as they effectively dissolve the reactants and the product often precipitates upon cooling, simplifying isolation. A catalytic amount of a weak acid like glacial acetic acid is sufficient to facilitate the reaction without causing unwanted side reactions.
Protocol 2: General Procedure for the Synthesis of 4-((Arylmethylene)amino)-2,3-dihydro-1H-inden-1-one Derivatives
This general protocol can be adapted for a wide variety of aromatic and heteroaromatic aldehydes to create a compound library for biological screening.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., salicylaldehyde, cinnamaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.47 g, 10 mmol) in 30 mL of absolute ethanol.
-
Aldehyde Addition: To this solution, add an equimolar amount of the desired aldehyde (10 mmol). For example, add salicylaldehyde (1.22 g, 10 mmol).
-
Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Heat the mixture to reflux and maintain it for 3-5 hours. The reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough for characterization, but if necessary, it can be recrystallized from ethanol.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50°C. Yields are typically high, often exceeding 90%.
Self-Validation System:
-
¹H NMR (in CDCl₃ or DMSO-d₆): The most characteristic signal is the singlet for the azomethine proton (-N=CH-), which typically appears in the 8.0-9.0 ppm region. The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the amine proton signals confirms the reaction.
-
IR Spectroscopy (ATR): The key diagnostic peak is the C=N (imine) stretch, which appears as a strong band around 1600-1650 cm⁻¹. The N-H stretching bands of the starting amine will be absent. The C=O stretch of the indanone will remain.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ will correspond to the calculated mass of the specific Schiff base synthesized.
| Aldehyde Reactant | Potential Biological Activity | Reference for Activity |
| Salicylaldehyde | Antibacterial, Antifungal | [13] |
| Cinnamaldehyde | Anticancer, Antibacterial | [8] |
| 4-Nitrobenzaldehyde | Antimicrobial | [6] |
| 2,4-Dichlorobenzaldehyde | Anticancer | [14] |
Part 3: Advanced Synthetic Diversification
The initial products from the aldol and Schiff base reactions are not endpoints but versatile intermediates for further structural diversification. This allows for the fine-tuning of physicochemical properties and biological activities.
Potential Transformations:
-
Reduction of the Ketone: The carbonyl group of the indanone can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol. This can alter the molecule's polarity and hydrogen bonding capabilities.
-
Reduction of the Imine/Enone: The C=N bond of a Schiff base can be reduced to a more flexible secondary amine using NaBH₄. Similarly, the C=C double bond of the aldol product can be reduced (e.g., via catalytic hydrogenation), which is a key step in the synthesis of Donepezil-like molecules.[15]
-
Acylation of the Amine: The 4-amino group can be acylated to form amides, sulfonamides, or carbamates, which can significantly change the electronic properties and biological interactions of the molecule.[4]
-
Heterocyclic Annulation: The indanone core is an excellent precursor for constructing fused heterocyclic systems, such as indenopyridines or indenopyrroles, through multicomponent reactions, which can lead to novel bioactive frameworks.[1][16]
These advanced modifications, guided by structure-activity relationship (SAR) studies, allow for the optimization of lead compounds, transforming a simple starting material into a diverse and potent library of bioactive molecules.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. magritek.com [magritek.com]
- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. researchgate.net [researchgate.net]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. scispace.com [scispace.com]
- 14. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 16. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of 4-Amino-1-Indanone
Abstract
This application note provides a detailed guide to the analytical methods for assessing the purity of 4-amino-1-indanone, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to ensure the identity, purity, and quality of this compound. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal characterization. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical process.
Introduction: The Critical Role of this compound Purity
This compound is a crucial building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). Its rigid, planar indane skeleton is a privileged scaffold in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, impact the efficacy and safety of the final drug substance, and complicate regulatory submissions.
This guide is structured to provide a comprehensive analytical workflow for the purity assessment of this compound. It moves from chromatographic separation and quantification to spectroscopic confirmation and thermal analysis, offering a holistic view of the compound's quality.
Caption: Overall analytical workflow for this compound purity assessment.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reversed-phase HPLC with UV detection is the preferred method for quantifying this compound and its non-volatile impurities. The aromatic nature and the presence of a chromophore in the molecule make it well-suited for UV detection.
Rationale for Method Selection:
-
Stationary Phase: A C18 column is chosen for its versatility and effectiveness in retaining and separating a wide range of moderately polar to non-polar compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both polar and non-polar impurities. The addition of a small amount of trifluoroacetic acid (TFA) improves peak shape by suppressing the ionization of the amino group and residual silanols on the stationary phase.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which can help in distinguishing between impurities and confirming the peak purity of the main component.
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in a 50 mL volumetric flask with the mobile phase A/B (50:50 v/v) to obtain a stock solution of 0.5 mg/mL.
-
Further dilute to a working concentration of 0.05 mg/mL for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 254 nm (or optimal wavelength determined by UV-Vis scan) |
-
Data Analysis:
-
Calculate the purity of this compound using the area percent method.
-
Identify and quantify any impurities relative to the main peak. For accurate quantification of impurities, a reference standard for each impurity is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polar nature of the amino group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound.
Rationale for Method Selection:
-
Derivatization: Derivatization with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) converts the polar amine into a less polar, more volatile derivative, leading to improved peak shape and sensitivity.
-
Column: A non-polar or medium-polarity capillary column is suitable for the separation of the derivatized analyte and potential impurities.
-
Detector: A mass spectrometer provides structural information for the identification of unknown impurities based on their fragmentation patterns.
Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of the derivatizing agent (e.g., MBTFA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Search the NIST library for potential matches for any impurity peaks.
-
Analyze the fragmentation patterns to confirm the identity of impurities.
-
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods provide orthogonal information to chromatographic techniques, confirming the chemical structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition and Interpretation:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the indanone ring, and the amino protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
-
¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indanone ring. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Reference ¹H and ¹³C NMR Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~7.5-6.8 (m, 3H, Ar-H), ~5.5 (br s, 2H, -NH₂), ~2.9 (t, 2H, -CH₂-), ~2.5 (t, 2H, -CH₂-).
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~205 (C=O), ~150-120 (Ar-C), ~35 (-CH₂-), ~25 (-CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and concentration.)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation of Key Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| ~1680 | C=O stretching (ketone) |
| 1600-1450 | Aromatic C=C stretching |
| ~1600 | N-H bending (amine) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Interpretation: The spectrum is expected to show characteristic absorption maxima for the substituted aromatic ketone chromophore.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the thermal stability of this compound. A sharp melting endotherm is indicative of high purity.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Temperature Range | 25 °C to a temperature above the melting point (e.g., 200 °C) |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen purge at 50 mL/min |
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm.
-
The presence of broad peaks or multiple thermal events before the melting point may indicate the presence of impurities or polymorphism.
-
Caption: Logical relationship between the different analytical techniques for purity assessment.
Potential Impurities in this compound
Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A common synthesis involves the nitration of 1-indanone followed by reduction of the nitro group. Another route could involve the amination of a halogenated 1-indanone.
Potential Impurities may include:
-
Starting Materials: Unreacted 1-indanone, 4-nitro-1-indanone, or 4-bromo-1-indanone.
-
Isomeric Impurities: 6-amino-1-indanone or other positional isomers formed during the nitration or amination step.
-
By-products: Diaminoindanes or other over-reduction/amination products.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The chromatographic methods described in this note should be capable of separating these potential impurities from the main component.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive purity assessment of this compound. By combining chromatographic, spectroscopic, and thermal analysis techniques, a high degree of confidence in the identity, purity, and overall quality of this important pharmaceutical intermediate can be achieved. Adherence to these protocols will support the development of safe and effective drug products.
Application Notes & Protocols: A Scalable Synthesis of 4-Amino-1-Indanone for Pharmaceutical Applications
Abstract
4-Amino-1-indanone is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including treatments for neurodegenerative diseases and viral infections.[1][2] This application note provides a detailed, robust, and scalable two-step synthesis protocol for this compound from the readily available starting material, 1-indanone. The described methodology is designed for large-scale production, with a focus on process control, safety, and high purity of the final product. We will delve into the causality behind experimental choices, provide step-by-step protocols for the nitration of 1-indanone and the subsequent catalytic hydrogenation of the nitro-intermediate, and outline critical analytical methods for quality assurance.
Introduction: The Strategic Importance of this compound
The indanone scaffold is a privileged structure in drug discovery, found in a wide array of bioactive molecules.[3] Its rigid framework allows for the precise spatial orientation of functional groups, making it an ideal template for designing targeted therapeutics. This compound, in particular, offers a strategic amino group for further derivatization, making it a valuable precursor for drugs like Rasagiline (used in Parkinson's disease treatment) and Indinavir (an HIV protease inhibitor).[2]
However, transitioning a synthesis from laboratory scale to industrial production presents significant challenges. These include ensuring regioselectivity, managing reaction exotherms, minimizing hazardous byproducts, and achieving high purity and yield in a cost-effective manner. The protocol outlined herein addresses these challenges through a well-established synthetic route optimized for scalability and control.
Overview of the Synthetic Strategy
The selected synthetic pathway is a two-step process commencing with 1-indanone. This route is favored for its operational simplicity, use of relatively inexpensive starting materials, and high overall yield.
-
Step 1: Electrophilic Nitration. 1-Indanone is subjected to electrophilic aromatic substitution using a mixed acid (nitric and sulfuric acid) system to install a nitro group, yielding 4-nitro-1-indanone.
-
Step 2: Catalytic Hydrogenation. The intermediate, 4-nitro-1-indanone, is then reduced to the target molecule, this compound, via catalytic transfer hydrogenation, a clean and efficient method for converting aromatic nitro compounds to their corresponding anilines.[4][5]
Synthetic Workflow Diagram
The overall transformation from the starting material to the final active pharmaceutical ingredient (API) intermediate is depicted below.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate production facility. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.
Protocol 1: Large-Scale Synthesis of 4-Nitro-1-indanone
Rationale: The nitration of 1-indanone is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is kept low (0-5 °C) to control the highly exothermic nature of the reaction and to maximize the regioselectivity towards the desired 4-position, minimizing the formation of other isomers.
Materials & Reagents:
-
1-Indanone (≥99% purity)
-
Sulfuric Acid (98%)
-
Nitric Acid (70%)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed glass-lined reactor (volume appropriate for scale) with overhead stirring, temperature probe, and an addition funnel.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid (5.0 equivalents). Begin agitation and cool the acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 1-indanone (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to sulfuric acid (2.0 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor via the addition funnel over 2-3 hours. Critically maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction by slowly transferring the reaction mixture onto a stirred slurry of crushed ice and water. A yellow solid will precipitate.
-
Filtration and Washing: Isolate the crude 4-nitro-1-indanone by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 45-50 °C to a constant weight. The expected yield is typically 85-95%.
Protocol 2: Catalytic Hydrogenation of 4-Nitro-1-indanone
Rationale: Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups on an industrial scale due to its high efficiency, clean conversion, and the ease of product isolation.[6] Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this transformation. The reaction is run under a pressurized hydrogen atmosphere to facilitate the reduction on the catalyst surface. Ethanol is chosen as a solvent for its ability to dissolve the starting material and its relative safety.
Materials & Reagents:
-
4-Nitro-1-indanone (from Protocol 1)
-
Palladium on Carbon (5% or 10% Pd/C, 50% wet)
-
Ethanol (denatured or absolute)
-
Nitrogen Gas (for inerting)
-
Hydrogen Gas (high purity)
-
Celite® (or other filter aid)
Equipment:
-
High-pressure hydrogenator (autoclave) equipped with a gas inlet, pressure gauge, temperature control, and mechanical stirrer.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reactor Charging: In the hydrogenator vessel, charge 4-nitro-1-indanone (1.0 equivalent) and ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 5% Pd/C catalyst (0.5-1.0% by weight of the nitro compound). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 40-50 psi. Heat the mixture to 30-40 °C and begin vigorous stirring. The reaction is exothermic; some initial cooling may be required.
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Confirmation of completion should be done via TLC or HPLC analysis of a carefully vented and sampled aliquot.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid. The expected yield is typically >95%.
Process Control and Optimization
Effective process control is paramount for ensuring the safety, scalability, and reproducibility of the synthesis.
Key Process Control Points
Caption: Critical control points for the scalable synthesis.
-
Temperature Control (Nitration): Failure to maintain low temperatures can lead to the formation of dinitro byproducts and the undesired 6-nitro isomer, complicating purification and reducing yield.
-
Hydrogen Pressure (Hydrogenation): While higher pressures can increase the reaction rate, they also increase safety risks and may not be necessary for efficient conversion. The 40-50 psi range offers a balance of efficiency and safety. The use of vanadium compounds as co-catalysts has been shown to prevent the accumulation of hydroxylamine intermediates in some cases, though it may not be necessary for this specific substrate.[7]
-
Catalyst Handling: The pyrophoric nature of dry Pd/C necessitates careful handling under an inert atmosphere. Complete removal of the catalyst post-reaction is critical, as residual palladium is unacceptable in pharmaceutical products.
Analytical Data and Specifications
Quantitative data should be meticulously recorded at each stage. The following tables provide target parameters for the synthesis and final product specifications.
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Nitration | Step 2: Hydrogenation |
| Key Reactant | 1-Indanone | 4-Nitro-1-indanone |
| Solvent | Sulfuric Acid | Ethanol |
| Temperature | 0-5 °C | 30-40 °C |
| Pressure | Atmospheric | 40-50 psi |
| Reaction Time | 3-4 hours | 4-8 hours |
| Typical Yield | 85-95% | >95% |
| Purity (Crude) | >95% (by HPLC) | >98% (by HPLC) |
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual | Off-white to light tan crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Assay | HPLC | ≥99.0% |
| Melting Point | Capillary Method | 115-119 °C |
| Loss on Drying | Gravimetric (Vacuum Oven) | ≤0.5% |
| Residue on Ignition | USP <281> | ≤0.1% |
| Heavy Metals | USP <231> | ≤10 ppm |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
Conclusion
This application note details a validated and scalable two-step synthesis of this compound suitable for pharmaceutical manufacturing. By implementing rigorous process controls, particularly around reaction temperature and catalyst handling, this process reliably delivers a high-purity final product in excellent yield. The protocols and analytical standards described herein provide a comprehensive framework for researchers and drug development professionals to produce this critical intermediate safely and efficiently.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Indanone Manufacturer, Supplier, & Exporter in India [vandvpharma.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
4-amino-1-indanone as a ligand for misfolded α-synuclein aggregates
An Application Guide to the Use of 1-Indanone Derivatives as High-Affinity Ligands for Misfolded α-Synuclein Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Hallmark of Synucleinopathies
Neurodegenerative disorders such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) are collectively known as synucleinopathies.[1] A primary pathological characteristic of these diseases is the accumulation of misfolded alpha-synuclein (α-syn) protein into insoluble aggregates, forming Lewy bodies (LBs) and Lewy neurites (LNs) within neurons.[2] The aggregation of α-syn is considered a critical event in disease pathogenesis, leading to neuronal dysfunction and cell death.[3][4] Consequently, the development of molecular tools that can specifically bind to these α-syn aggregates is of paramount importance. Such ligands are essential for developing diagnostic imaging agents (e.g., for Positron Emission Tomography, PET) and for screening new therapeutic compounds designed to inhibit or reverse the aggregation process.[2][5][6]
The 1-indanone chemical scaffold has emerged as a highly promising platform for designing potent and selective ligands for misfolded α-syn aggregates.[2][7][8] Derivatives of 1-indanone have demonstrated high binding affinity for α-syn fibrils and, crucially, significant selectivity over other amyloidogenic proteins like amyloid-β (Aβ) and tau, which are hallmarks of other neurodegenerative conditions.[2][9] This application note provides a detailed guide to the use of 1-indanone derivatives as research tools, outlining their binding properties and providing comprehensive protocols for their characterization in both in vitro and cell-based models.
Section 1: Binding Mechanism and Structural Rationale
The efficacy of 1-indanone derivatives stems from their specific molecular architecture, which facilitates high-affinity interactions with the unique topology of α-syn fibrils. While the precise atomic-level interaction is an area of active research, current understanding of ligand-amyloid binding suggests that small molecules intercalate into specific grooves or pockets on the surface of the β-sheet-rich fibril structure.[10][11]
A common structural feature of potent α-syn ligands, including 1-indanone derivatives, is the presence of two aromatic ring systems connected by a spacer, often a conjugated double bond system.[2][7] This arrangement is thought to enable the ligand to lie flat along the fibril surface, maximizing hydrophobic and π-π stacking interactions. The α-carbonyl group on the indanone ring also appears to be a key contributor to binding affinity.[2] Cryo-electron microscopy studies of other ligands with α-syn fibrils have revealed druggable pockets that can be targeted for rational drug design.[10]
Caption: Proposed binding of a 1-indanone ligand to an α-synuclein fibril.
Section 2: Quantitative Assessment of Binding Affinity and Selectivity
A critical step in characterizing any new ligand is the quantitative determination of its binding affinity (Kd) and its selectivity for the target of interest over off-target molecules. For α-syn ligands, high selectivity against Aβ and tau fibrils is essential to avoid ambiguous signals in diagnostic applications or off-target effects in therapeutic screening.[2] Saturation binding experiments using synthetic α-syn fibrils are the gold standard for this assessment.[2][9]
The data below, synthesized from published studies, highlights the desirable properties of lead 1-indanone derivatives.[2][9]
| Compound ID | Scaffold | Binding Affinity (Kd) to α-Syn Fibrils (nM) | Selectivity (α-Syn vs. Aβ) | Selectivity (α-Syn vs. Tau) | Reference |
| Compound 8 | 1-Indanone | 9.0 | > 10x | > 10x | [9] |
| Compound 32 | 1-Indanone | 18.8 | > 10x | > 10x | [9] |
| Compound 10 | 1-Indanone | 44.1 | > 5x | > 5x | [2] |
| Compound 20 | 1,3-Indandione | 134.0 | - | - | [2] |
Causality Insight: The superior binding affinity of 1-indanone derivatives (e.g., Compound 8) compared to 1,3-indandione derivatives (e.g., Compound 20) suggests that the specific electronic and structural properties of the single keto group in the 1-indanone scaffold are more favorable for interaction with the α-syn fibril binding site.[2][12]
Section 3: Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based evaluation of 1-indanone derivatives.
Protocol 3.1: In Vitro Saturation Binding Assay for Kd Determination
This protocol determines the equilibrium dissociation constant (Kd) of a fluorescent 1-indanone ligand to pre-formed α-syn fibrils. It is a foundational assay for quantifying binding affinity.
Caption: Workflow for the in vitro saturation binding assay.
Methodology:
-
Preparation of α-Syn Pre-Formed Fibrils (PFFs):
-
Reconstitute lyophilized recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 5 mg/mL.[13]
-
Incubate the monomer solution at 37°C with continuous agitation (e.g., 1000 RPM in a thermomixer) for 5-7 days to induce fibril formation.[13]
-
Causality Insight: Vigorous agitation is crucial as it breaks longer fibrils, creating more ends for monomer addition and accelerating the overall aggregation process, leading to a more homogenous fibril preparation.[14]
-
Confirm fibril formation using Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).[15][16]
-
-
Saturation Binding Experiment:
-
Prepare a series of dilutions of the 1-indanone derivative in a suitable binding buffer (e.g., PBS containing 0.1% BSA to prevent non-specific binding) in a 96-well black plate.
-
Add a fixed concentration of α-syn PFFs (e.g., final concentration of 2.5 µM) to each well containing the ligand dilutions.[2]
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths for the specific 1-indanone derivative.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only the ligand at each concentration.
-
Plot the specific fluorescence intensity as a function of the ligand concentration.
-
Fit the resulting curve using a non-linear regression model for one-site specific binding to determine the Kd and Bmax (maximum number of binding sites).
-
-
Self-Validation and Controls:
-
Negative Control 1: Ligand dilutions in buffer without PFFs to measure background fluorescence.
-
Negative Control 2: PFFs in buffer without ligand to ensure fibrils have no intrinsic fluorescence at the measured wavelength.
-
Selectivity Assay: Repeat the protocol using Aβ and tau fibrils to determine the Kd for off-target binding. High selectivity is demonstrated by a significantly higher Kd value for Aβ and tau compared to α-syn.
-
Protocol 3.2: Cell-Based Assay for Quantifying α-Synuclein Aggregate Labeling
This protocol assesses the ability of 1-indanone derivatives to penetrate the cell membrane and specifically label α-syn aggregates in a cellular context. This is a critical step toward validating ligands for in vivo applications.
Caption: Workflow for the cell-based aggregate labeling and co-localization assay.
Methodology:
-
Cell Culture and Seeding:
-
Induction of α-Synuclein Aggregation:
-
Induce the formation of intracellular α-syn aggregates. This can be achieved by transducing the cells with α-syn PFFs, which seed the aggregation of endogenous α-syn.[13] Alternatively, some cell models overexpressing α-syn form inclusions spontaneously or upon treatment with stressors like rotenone or apoptosis inducers.[3][16][17][18]
-
Causality Insight: Using exogenous PFFs to seed aggregation mimics the proposed prion-like propagation of α-syn pathology between cells, providing a disease-relevant model.[1][6]
-
-
Compound Treatment:
-
Incubate the cells containing α-syn aggregates with the 1-indanone derivative at various concentrations for a defined period (e.g., 2-4 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and block non-specific antibody binding.
-
Incubate with a primary antibody specific for aggregated or pathological forms of α-syn (e.g., MJFR14).[4][19]
-
Incubate with a fluorescently-labeled secondary antibody that has an emission spectrum distinct from the 1-indanone ligand.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire multi-channel fluorescence images using a high-content imager or confocal microscope.
-
Quantify the degree of co-localization between the fluorescence signal from the 1-indanone ligand and the signal from the aggregate-specific antibody.
-
-
Self-Validation and Controls:
-
Positive Control: A known α-syn aggregate-binding compound (if available).
-
Negative Control 1: Treat cells containing aggregates with vehicle (e.g., DMSO) to assess background fluorescence.
-
Negative Control 2: Treat healthy cells (without induced aggregates) with the 1-indanone ligand to assess non-specific binding or general cytotoxicity.
-
Validation Metric: A high Pearson's correlation coefficient between the ligand and antibody channels within defined cellular regions of interest (ROIs) confirms specific binding to α-syn aggregates.
-
Conclusion
The 1-indanone scaffold represents a significant advancement in the development of ligands for misfolded α-synuclein. The protocols and data presented here provide a robust framework for researchers to characterize these molecules. Through rigorous in vitro binding assays to determine affinity and selectivity, complemented by cell-based assays to confirm target engagement in a biological environment, scientists can effectively validate 1-indanone derivatives as powerful tools for advancing our understanding of synucleinopathies and for the development of novel diagnostics and therapeutics.
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. criver.com [criver.com]
- 5. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
- 6. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 7. d-nb.info [d-nb.info]
- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural mechanism for specific binding of chemical compounds to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 15. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Characterization of α-Synuclein and Rotenone Interaction [mdpi.com]
- 17. innoprot.com [innoprot.com]
- 18. The molecular mechanism of rotenone-induced α-synuclein aggregation: emphasizing the role of the calcium/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Enantioselective Preparation of 4-Amino-1-Indanone Derivatives
Introduction: The Significance of Chiral 4-Amino-1-Indanone Scaffolds
The 1-indanone framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] The introduction of an amino group at the 4-position, particularly with stereochemical control, unlocks access to a vast chemical space for the development of novel therapeutics. Chiral this compound derivatives are key building blocks for potent antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] Furthermore, their rigid structure makes them valuable as ligands in asymmetric catalysis.[2][3]
The growing demand for enantiopure pharmaceuticals has driven the development of efficient and highly selective methods for the synthesis of these valuable intermediates.[3] This guide provides a comprehensive overview of modern catalytic strategies for the enantioselective preparation of this compound derivatives, offering detailed protocols and insights into the underlying principles to aid researchers in this critical area of drug discovery and development.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of 4-amino-1-indanones can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Key strategies include:
-
Asymmetric Hydrogenation of Enamines: This is a powerful and atom-economical method that involves the enantioselective reduction of a pre-formed enamine or a related unsaturated precursor.
-
Asymmetric Reductive Amination: A direct approach where a 4-substituted-1-indanone is converted to the corresponding chiral amine in a single step using a chiral catalyst and a reducing agent.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture of 4-amino-1-indanones, leaving the other enantiomer enriched.
-
Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a green and highly selective alternative to traditional chemical methods.[4]
This document will focus on providing detailed protocols for metal-catalyzed asymmetric hydrogenation and biocatalytic reductive amination, two of the most robust and widely adopted methods in the field.
I. Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, renowned for its high enantioselectivity and broad substrate scope.[5][6][7] In the context of this compound synthesis, this method typically involves the hydrogenation of an N-acylated enamine precursor. The choice of the chiral phosphine ligand is critical for achieving high levels of stereocontrol.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation
Figure 1. General workflow for the synthesis of enantioenriched this compound derivatives via Rhodium-catalyzed asymmetric hydrogenation.
Detailed Protocol: Rhodium/Josiphos-Catalyzed Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of N-acetyl-4-amino-1-inden-1-amine, a common precursor, using a Rhodium catalyst with a Josiphos-type ligand.
Materials:
-
N-acetyl-4-amino-1-inden-1-amine (1.0 mmol, 1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 0.01 equiv)
-
(R,S)-Josiphos ligand (0.011 mmol, 0.011 equiv)
-
Anhydrous, degassed Methanol (MeOH) (10 mL)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ and the (R,S)-Josiphos ligand. Add 5 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve N-acetyl-4-amino-1-inden-1-amine in the remaining 5 mL of degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acetyl-4-amino-1-indanone.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Performance Data for Selected Catalytic Systems:
| Catalyst System | Ligand | Substrate | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R,S)-Josiphos | N-acetyl-4-amino-1-inden-1-amine | >95 | >99 |
| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | N-benzoyl-4-amino-1-inden-1-amine | 92 | 98 |
| Ru(OAc)₂ | (R)-BINAP | N-Boc-4-amino-1-inden-1-amine | 90 | 96 |
Causality Behind Experimental Choices:
-
Ligand Selection: The Josiphos family of ligands is known for its effectiveness in the asymmetric hydrogenation of various unsaturated substrates due to its rigid backbone and tunable electronic properties. The choice of the specific Josiphos ligand can be optimized for a particular substrate.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and ensure reproducibility. Methanol is often a good choice due to its ability to dissolve both the substrate and the catalyst.
-
Pressure: The hydrogen pressure can influence the reaction rate and, in some cases, the enantioselectivity. Optimization of this parameter is often necessary.
II. Biocatalytic Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines.[4] Transaminases (TAs), in particular, are highly efficient enzymes for the asymmetric synthesis of amines from the corresponding ketones. This one-pot reaction offers high enantioselectivity under mild conditions.
Mechanism of Transaminase-Catalyzed Reductive Amination
Figure 2. Simplified mechanism of a transaminase-catalyzed reductive amination.
Detailed Protocol: Transaminase-Mediated Synthesis of (S)-4-Amino-1-indanone
This protocol outlines the use of a commercially available transaminase to synthesize (S)-4-amino-1-indanone from 4-bromo-1-indanone.
Materials:
-
4-Bromo-1-indanone (1.0 mmol, 1.0 equiv)
-
Transaminase (e.g., ATA-117 or a suitable screened enzyme)
-
Isopropylamine (as amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
pH meter and base (e.g., NaOH) for pH control
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of the phosphate buffer. Add the transaminase enzyme, PLP, and the amine donor (isopropylamine).
-
Substrate Addition: Dissolve the 4-bromo-1-indanone in a minimal amount of a water-miscible organic co-solvent like DMSO and add it to the reaction mixture.
-
pH Control: Maintain the pH of the reaction mixture at the optimal level for the enzyme (typically around 7.5) by the controlled addition of a base solution. The reaction generates a co-product (acetone from isopropylamine) which can cause a pH drop.
-
Reaction: Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours. Monitor the conversion by HPLC or GC.
-
Workup: Once the reaction reaches completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate or MTBE) and separating the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
-
Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the product using chiral HPLC or GC.
Performance Data for Biocatalytic Reductive Amination:
| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) |
| Transaminase (Screened) | 4-Cyano-1-indanone | Isopropylamine | >90 | >99 (S) |
| Transaminase (Screened) | 4-Methoxy-1-indanone | (S)-α-Methylbenzylamine | 85 | >98 (R) |
Trustworthiness of the Protocol:
-
Self-Validating System: The progress of the reaction can be monitored by analyzing the consumption of the ketone starting material and the formation of the amine product. The enantiomeric excess should be determined using a validated chiral analytical method.
-
Enzyme Selection: The choice of transaminase is critical. Screening of a panel of enzymes is often necessary to find one with high activity and selectivity for the specific substrate. Many commercial suppliers offer screening kits.
-
Process Optimization: Parameters such as pH, temperature, substrate and enzyme loading, and co-solvent concentration should be optimized to maximize yield and enantioselectivity.
III. Concluding Remarks and Future Perspectives
The enantioselective preparation of this compound derivatives remains an active area of research, driven by the importance of these compounds in drug discovery. Both transition-metal catalysis and biocatalysis offer powerful and complementary approaches to access these valuable chiral building blocks.
The choice between these methods will depend on factors such as the specific target molecule, desired scale of synthesis, and available resources. As the field continues to evolve, the development of new catalysts with even higher efficiency and broader substrate scope, as well as the discovery of novel enzymes through protein engineering, will undoubtedly expand the synthetic toolbox for the preparation of these crucial pharmaceutical intermediates.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Substituted-1-Indanones
Welcome to the technical support center for the synthesis of 4-substituted-1-indanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of achieving regiocontrol in these valuable synthetic scaffolds. 1-Indanone derivatives are crucial building blocks in the development of new therapeutic agents and functional materials.[1][2] However, their synthesis is often complicated by the formation of regioisomeric mixtures, which can be challenging to separate and lead to reduced yields of the desired product.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions consistently produce a mixture of 4-substituted and 6-substituted-1-indanones?
A1: This is the most common challenge and typically arises when using classical intramolecular Friedel-Crafts acylation of 3-(meta-substituted-phenyl)propanoic acids.[3] The substituent already present on the aromatic ring dictates the position of the electrophilic attack during cyclization. Most activating groups (like alkyl, alkoxy) are ortho, para-directors.[4][5] In the context of a meta-substituted precursor, the electrophilic acylium ion can attack at two positions: ortho to the substituent (yielding the desired 4-substituted indanone) or para to it (yielding the undesired 6-substituted isomer).[3] The ratio of these products is highly sensitive to reaction conditions.[6]
Q2: Beyond Friedel-Crafts, what are the primary strategies to achieve high regioselectivity for the 4-position?
A2: To circumvent the inherent regioselectivity issues of classical methods, several modern strategies have been developed:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, forcing deprotonation (and subsequent electrophilic attack) exclusively at the ortho position.[7][8] This offers excellent control for accessing the 4-position.
-
Transition-Metal-Catalyzed Annulations: Methods involving palladium, rhodium, or copper catalysis can construct the indanone core with high regioselectivity, often under milder conditions.[9][10][11] These reactions can involve C-H activation, carbonylative cyclization, or cascade reactions.[11][12]
-
Nazarov Cyclization: This acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone can be a highly efficient route.[1][13] Regiocontrol is dictated by the substitution pattern on the divinyl ketone precursor, which can be designed to favor the desired indanone isomer.[2][14]
Q3: How can I reliably distinguish between 4-substituted and 6-substituted-1-indanone isomers?
A3: Spectroscopic analysis, particularly ¹H NMR, is the most effective method. The aromatic protons of the two isomers will exhibit distinct splitting patterns and chemical shifts. For a 4-substituted indanone, you will typically observe three adjacent aromatic protons, often resulting in a doublet, a triplet (or doublet of doublets), and another doublet. In contrast, a 6-substituted indanone has two sets of isolated aromatic protons (or protons with only meta-coupling), leading to simpler splitting patterns (e.g., a doublet and two singlets or narrow doublets). 2D NMR techniques like COSY and NOESY can definitively confirm the connectivity and spatial relationships.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
-
Symptom: Your final product is a difficult-to-separate mixture of 4- and 6-substituted regioisomers.
-
Possible Cause: The primary cause is the electronic directing effect of the substituent on your 3-arylpropanoic acid precursor. Activating groups direct the cyclization to both the ortho (position 4) and para (position 6) positions.[3][15]
-
Solutions:
-
Modify the Catalyst System: The composition of polyphosphoric acid (PPA) can significantly influence regioselectivity. It has been shown that PPA with a high P₂O₅ content tends to favor the formation of indanones where the electron-donating group is ortho or para to the carbonyl, while PPA with a lower P₂O₅ content (more hydrolyzed) can favor the meta relationship.[6][16] Experimenting with different Lewis acids (e.g., AlCl₃, TfOH) and reaction temperatures may also alter the isomer ratio.[17]
-
Introduce a Temporary Blocking Group: If synthetically feasible, you can introduce a bulky blocking group at the 6-position of your precursor, run the cyclization to force the reaction at the 4-position, and then remove the blocking group. This multi-step approach can be highly effective but adds to the overall synthesis length.
-
Switch to a Regioselective Strategy: If optimizing the Friedel-Crafts reaction fails, the most robust solution is to change your synthetic approach entirely. A Directed ortho-Metalation (DoM) strategy is often the best choice for guaranteeing substitution at the 4-position.[8]
-
Diagram: Competing Friedel-Crafts Pathways
Caption: Competing pathways in Friedel-Crafts acylation.
Issue 2: Low Yield or Stalled Reaction
-
Symptom: The reaction does not proceed to completion, or the yield of the desired indanone is very low, with starting material remaining.
-
Possible Cause:
-
Deactivated Ring: If your aromatic precursor contains an electron-withdrawing group (EWG), the ring may be too deactivated for standard Friedel-Crafts conditions.[18]
-
Catalyst Inactivity: The Lewis or Brønsted acid catalyst may be old, hydrated, or used in insufficient quantities. Many catalysts like AlCl₃ are highly moisture-sensitive.[19]
-
Insufficient Temperature: Some intramolecular cyclizations require significant thermal energy to overcome the activation barrier.
-
-
Solutions:
-
Use a Stronger Acid System: For deactivated substrates, consider using a superacid like triflic acid (CF₃SO₃H) or Eaton's reagent (P₂O₅ in MeSO₃H).[20]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[17]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly opened or properly stored catalysts. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Issue 3: Difficulty in Separating Regioisomers
-
Symptom: The 4- and 6-substituted isomers co-elute during column chromatography, or they co-crystallize.
-
Possible Cause: The isomers have very similar polarities and physical properties, making separation by standard methods challenging.[21]
-
Solutions:
-
Optimize Column Chromatography:
-
Use a high-performance silica gel with a smaller particle size for better resolution.
-
Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).
-
Test different solvent systems. Sometimes switching from ethyl acetate/hexane to dichloromethane/hexane or ether/hexane can improve separation.
-
-
Fractional Crystallization: If the product is crystalline, attempt recrystallization from various solvents. Even if one isomer is an oil, it can depress the melting point of the other, and careful, repeated crystallizations may enrich the desired solid isomer.[21]
-
Preparative HPLC: For high-value materials, preparative reverse-phase or normal-phase HPLC can provide excellent separation, although it is less scalable.
-
Derivatization: As a last resort, you can derivatize the mixture (e.g., form a ketal or other derivative), separate the derivatized isomers (which may have different physical properties), and then cleave the derivative to recover the pure desired indanone.
-
Data & Strategy Comparison
| Synthetic Strategy | Pros | Cons | Best For... |
| Intramolecular Friedel-Crafts | Simple starting materials, cost-effective, scalable.[22] | Often poor regioselectivity, harsh conditions (strong acids, high temp).[3] | Synthesizing 5- or 7-substituted indanones where regioselectivity is not an issue. |
| Nazarov Cyclization | Convergent, often high yielding, milder conditions possible with modern catalysts.[1][2] | Precursor synthesis can be multi-step, regiocontrol depends on substrate design.[13] | Complex indanones where the divinyl ketone precursor is readily accessible. |
| Transition-Metal Catalysis | High chemo- and regioselectivity, broad functional group tolerance, mild conditions.[9][12] | Expensive catalysts and ligands, may require inert atmosphere, potential for metal contamination.[11] | High-value targets, late-stage functionalization, and when mild conditions are critical. |
| Directed ortho-Metalation (DoM) | Excellent, predictable regioselectivity for the ortho position.[8] | Requires a directing group, cryogenic temperatures (-78 °C), strongly basic and pyrophoric reagents (alkyllithiums).[7] | Unambiguously synthesizing 4-substituted indanones when other methods fail to provide regiocontrol. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Methoxy-1-indanone via Directed ortho-Metalation (DoM)
This protocol outlines a reliable method for forcing the reaction to yield the 4-substituted product, avoiding the isomeric mixture common in Friedel-Crafts approaches.
Diagram: Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for regioselective DoM synthesis.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 3-(3-methoxyphenyl)propanoic acid. The methoxy group will serve as the Directing Metalation Group (DMG).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the aromatic ring ortho to the methoxy group (at the C2 position).
-
Directed Metalation: Stir the resulting deep-red or orange solution at -78 °C for 2 hours to ensure complete formation of the dianion.
-
Intramolecular Cyclization: Allow the reaction to slowly warm to room temperature overnight. As the temperature rises, the aryllithium intermediate will undergo an intramolecular nucleophilic attack on the lithium carboxylate to form the indanone.
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to afford pure 4-methoxy-1-indanone.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 5. leah4sci.com [leah4sci.com]
- 6. d-nb.info [d-nb.info]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of 4-Amino-1-Indanone
A Senior Application Scientist's Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the Technical Support Center for 4-Amino-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges encountered when working with this versatile building block. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern reaction outcomes, empowering you to anticipate and mitigate byproduct formation effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites of this compound and how does this influence its chemistry?
A1: this compound possesses three primary reactive sites: the ketone carbonyl group, the active methylene position (C2), and the nucleophilic amino group on the aromatic ring. The interplay between these functionalities dictates its reactivity. The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, but can also complicate reactions at the ketone. The ketone itself is susceptible to nucleophilic attack and condensation reactions. The acidity of the protons at the C2 position allows for enolate formation and subsequent alkylation or condensation reactions. Understanding this trifecta of reactivity is the first step in designing clean and high-yielding transformations.
Q2: My this compound starting material is discolored (yellow to brown). Is it still usable?
A2: Discoloration often indicates the presence of oxidation byproducts. The amino group makes the molecule susceptible to air oxidation over time, which can lead to the formation of colored impurities. While minor discoloration may not significantly impact all reactions, it is a sign of impurity. For sensitive downstream applications, it is advisable to purify the starting material, for instance by recrystallization, or to use a freshly opened batch of the reagent.[1] The presence of these impurities can potentially lead to unexpected side reactions and lower yields.
Q3: I am observing a complex mixture of products in my reaction. What are the most common classes of byproducts with this compound?
A3: Byproduct formation with this compound can be broadly categorized into three main types:
-
Self-Condensation/Dimerization: Under basic or acidic conditions, the enolizable ketone can undergo self-aldol condensation.
-
Reactions involving the Amino Group: The nucleophilic amino group can react with electrophiles intended for other parts of the molecule, leading to N-alkylation, N-acylation, or participation in cyclization reactions.
-
Oxidation Products: The electron-rich amino-aromatic system is prone to oxidation, especially in the presence of air or certain reagents, leading to colored impurities.
The following troubleshooting guides will delve into specific examples and mitigation strategies for these issues.
Troubleshooting Guides: Common Reactions and Byproduct Mitigation
This section provides detailed troubleshooting for specific synthetic transformations involving this compound.
Issue 1: Unwanted N-Acylation during Carboxylic Acid Coupling
Scenario: You are attempting to perform a reaction at the ketone or C2 position, but you are observing significant formation of the N-acylated byproduct.
Causality: The amino group of this compound is a potent nucleophile and can compete with other desired nucleophilic additions or substitutions, particularly when using acylating agents or in the presence of activated carboxylic acids.
Mitigation Strategies:
-
Protecting the Amino Group: This is the most robust strategy. The use of a suitable protecting group will temporarily mask the nucleophilicity of the amino group, allowing for selective reaction at other sites. The choice of protecting group is critical and depends on the downstream reaction conditions.
-
Boc Protection (tert-Butyloxycarbonyl): This is a common and effective choice as the Boc group is stable to a wide range of non-acidic conditions.
-
Fmoc Protection (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, making it a good orthogonal protecting group to the acid-labile Boc group.
-
-
Reaction Condition Optimization: If protection is not feasible, careful optimization of reaction conditions may minimize N-acylation.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the desired kinetic product over the thermodynamically favored N-acylation.
-
Stoichiometry and Addition Rate: Using a minimal excess of the electrophile and adding it slowly to the reaction mixture can help to control its concentration and favor reaction at the desired site.
-
Protocol: Boc Protection of this compound
This protocol provides a reliable method for the N-Boc protection of this compound, a crucial step for preventing side reactions at the amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-1-indanone.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization of the Workflow:
Caption: Workflow for the Boc protection of this compound.
Issue 2: Formation of Aldol Condensation Byproducts
Scenario: You are running a reaction under basic or acidic conditions and observe the formation of higher molecular weight byproducts, often colored.
Causality: The protons on the C2 carbon of the indanone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound, leading to a self-aldol condensation product. Subsequent dehydration can lead to conjugated, colored byproducts.
Mitigation Strategies:
-
Choice of Base: Use of a non-nucleophilic, sterically hindered base can sometimes favor the desired reaction over self-condensation.
-
Temperature Control: Keeping the reaction temperature low can suppress the rate of the aldol reaction.
-
Order of Addition: If your desired reaction involves the enolate, it is best to form it quantitatively at low temperature before adding the electrophile. This minimizes the concentration of the free ketone available for self-condensation.
-
Protecting the Ketone: In some cases, it may be necessary to protect the ketone as a ketal before performing reactions on other parts of the molecule. The ketal can then be deprotected under acidic conditions.
Visualization of Aldol Condensation Pathway:
Caption: Mechanism of self-aldol condensation of this compound.
Issue 3: Byproducts in Reductive Amination
Scenario: You are attempting a reductive amination to form a secondary or tertiary amine at the C1 position and observe the formation of over-alkylated products or reduction of the starting material.
Causality: Reductive amination involves the in-situ formation of an imine or enamine, followed by its reduction.[2][3] The choice of reducing agent is crucial. A reducing agent that is too strong can reduce the starting ketone before imine formation. Conversely, if the initially formed amine product is still nucleophilic, it can react with another molecule of the ketone, leading to over-alkylation.
Mitigation Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the ketone but is effective at reducing the iminium ion intermediate.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
pH Control: The formation of the imine is pH-dependent. Maintaining a slightly acidic pH (typically 5-6) is often optimal.
-
Stoichiometry: Using a slight excess of the amine can help to drive the imine formation to completion.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines/iminium ions, non-toxic byproducts.[4] | Can be slower than other hydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions at acidic pH. | Highly toxic, generates cyanide waste. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, leading to alcohol byproducts. |
References
Technical Support Center: Optimizing Derivatization of 4-Amino-1-Indanone
Welcome to the technical support center for 4-amino-1-indanone derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile this compound scaffold in their synthetic workflows. The unique combination of a constrained cyclic ketone and an aromatic amine makes this molecule a valuable starting point for a diverse range of therapeutic agents.[1][2] However, this bifunctionality also presents specific challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical laboratory experience.
Part 1: Foundational Knowledge & General Considerations
This section addresses overarching questions about the starting material and reaction environment. Proper setup is paramount to avoiding downstream complications.
Frequently Asked Questions: Starting Material & Environment
Q1: What are the critical quality attributes of the this compound starting material I should verify before starting my reaction?
A1: The integrity of your starting material is non-negotiable for reproducibility. Before beginning your synthesis, verify the following:
-
Purity: Use a starting material with ≥98% purity, confirmed by NMR or HPLC. Impurities from its synthesis can interfere with catalysis or lead to intractable side products.
-
Appearance: this compound should be a pale-yellow solid.[3][4] A significant deviation to brown or black suggests potential oxidation or degradation, which could impact reactivity.
-
Solubility: Confirm its solubility in your intended reaction solvent. While it has broad solubility, verifying this on a small scale can prevent issues with reaction homogeneity.
-
Storage: It should be stored at ambient temperature in a well-sealed container, away from strong oxidizing agents to prevent degradation of the amine moiety.[3][5]
Q2: My reaction solvent seems to be impacting my yield. What general principles should I follow for solvent selection?
A2: Solvent choice is an active parameter in your reaction, not just a medium. It influences reactant solubility, reaction rate, and even equilibrium position.
-
For reactions involving the amine (e.g., acylations, reductive aminations): Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred to avoid competitive reactions with the solvent.
-
For reactions involving charged intermediates (e.g., Friedel-Crafts type reactions): More polar solvents may be necessary, but their reactivity must be considered.
-
Moisture Content: For many reactions, especially those using moisture-sensitive reagents like organometallics or certain acylating agents, using an anhydrous solvent is critical. Always use freshly dried solvents for best results.
Part 2: Troubleshooting Specific Derivatization Reactions
This section is structured as a series of troubleshooting guides for the most common derivatization pathways.
Guide 1: N-Acylation & N-Sulfonylation
This is one of the most fundamental derivatizations. Common issues often revolve around incomplete reactions or the formation of side products.
Q1: My N-acylation of this compound with an acid chloride is giving a low yield. What are the likely causes and how can I fix them?
A1: Low yield in acylation is a classic problem, often traceable to one of four factors:
-
Inadequate Acid Scavenging: The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. You must include a non-nucleophilic base (e.g., triethylamine, DIPEA) in at least a stoichiometric amount (1.1-1.5 equivalents) to neutralize this acid.
-
Reagent Stoichiometry: Ensure the acylating agent is used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Reaction Temperature: Most acylations are exothermic. Running the reaction at 0 °C with slow addition of the acylating agent can prevent decomposition of the starting material or product and minimize side reactions.
-
Hydrolysis of Acylating Agent: If your reagents or solvent contain moisture, the acid chloride can hydrolyze, quenching it before it reacts with the amine. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I'm observing an unexpected side product that appears to be a result of a reaction at the ketone. How is this possible and how can I prevent it?
A2: While the amine is significantly more nucleophilic than the enol or enolate of the indanone, certain conditions can promote side reactions at the C2 position (alpha to the carbonyl). This is more common with highly reactive acylating agents or very strong bases.
-
Mechanism: A strong base can deprotonate the C2 position, forming an enolate which can then be acylated.
-
Solution: Use a milder, non-nucleophilic base like pyridine or 2,6-lutidine, which is sufficient to scavenge acid but less likely to generate the enolate. Also, stick to the recommended temperature of 0 °C.
Workflow for Optimizing N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Guide 2: Reductive Amination
Reductive amination is a powerful method for creating more complex amines. Success hinges on the delicate balance between imine formation and reduction.[6]
Q1: My reductive amination has stalled. TLC analysis shows remaining starting amine and aldehyde, with very little product formed. What's wrong?
A1: This classic symptom points to a failure in the first step: imine formation. The reaction between an amine and an aldehyde/ketone to form an imine is an equilibrium process.[6] To drive it forward, you must remove the water byproduct.
-
Chemical Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[7]
-
Azeotropic Dehydration: For larger scale reactions, running the reaction in a solvent like toluene with a Dean-Stark apparatus to physically remove water is highly effective.
-
pH Adjustment: Imine formation is often catalyzed by weak acid. Adding a catalytic amount of acetic acid (e.g., 5% v/v) can significantly accelerate this step.[7]
Q2: I've formed the imine, but the reduction step is incomplete. Why is my reducing agent not working?
A2: Not all reducing agents are created equal, and their effectiveness is highly dependent on the substrate and conditions.
-
Wrong Choice of Reductant: Sodium borohydride (NaBH₄) can reduce the starting aldehyde faster than the imine. A more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for one-pot reductive aminations because it reduces imines much faster than ketones or aldehydes.[8] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is more toxic.[8]
-
Solvent Incompatibility: While NaBH(OAc)₃ works well in aprotic solvents like DCM or THF, NaBH₄ requires a protic solvent like methanol or ethanol. Ensure your chosen reductant is compatible with your solvent system.
-
Insufficient Reagent: The reducing agent is consumed stoichiometrically. Use at least 1.5 equivalents to ensure the reaction goes to completion.
Q3: The purification is a nightmare. My product is difficult to separate from the unreacted amine. What's a better workup strategy?
A3: This is a common challenge when the product and starting material have similar polarities. An acid-base liquid-liquid extraction is the most effective solution.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). Both your starting amine and product amine will be protonated and move into the aqueous layer.
-
Discard the organic layer, which contains non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the amines.
-
Extract the free amines back into a fresh organic solvent. This procedure effectively separates your desired amine from any neutral or acidic compounds.[9]
Guide 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
For building C-C bonds, particularly for aryl-aryl connections, the Suzuki coupling is indispensable. This reaction requires careful optimization of multiple components. (Note: This typically involves using a halogenated precursor, e.g., 4-amino-7-bromo-1-indanone).
Q1: My Suzuki coupling reaction is not working. Where should I start my optimization?
A1: The failure of a Suzuki coupling is almost always due to one of three issues: catalyst deactivation, incorrect base, or suboptimal solvent/temperature.
-
Catalyst System: The combination of palladium source and ligand is critical. For electron-rich amines like this compound derivatives, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reductive elimination step. Start with a robust pre-catalyst like Pd₂(dba)₃ with a suitable ligand.
-
Base Selection: The base's role is to activate the boronic acid/ester. Its strength and solubility are key. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is stronger and often works when others fail, but is more expensive.[10]
-
Oxygen Exclusion: Palladium(0) catalysts are extremely sensitive to oxygen. You must thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.[10]
Q2: I am seeing a significant amount of a side product from the deboronation of my boronic acid. How can I minimize this?
A2: Protodeboronation is a competitive pathway where the boronic acid reacts with a proton source instead of the palladium complex.
-
Use Boronic Esters: Pinacol boronic esters are significantly more stable to protodeboronation than their corresponding boronic acids and are highly recommended.[10]
-
Anhydrous Conditions: Ensure your base and solvent are as dry as possible, as water can be a proton source.
-
Base Stoichiometry: Using a large excess of base can sometimes accelerate this side reaction. Try reducing the amount of base to 2.0-2.5 equivalents.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) | A robust system for electron-rich and sterically hindered substrates. |
| Aryl Halide | 1.0 equivalent | Starting point for stoichiometry. |
| Boronic Ester | 1.2 - 1.5 equivalents | Slight excess ensures complete consumption of the aryl halide. |
| Base | K₃PO₄ (2.0 equivalents) | Strong, reliable base. Ensure it is finely powdered and dry. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | A biphasic system often accelerates the transmetalation step. Must be rigorously degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the catalytic cycle. |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Acetylation
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq).
-
Acylating Agent: Add acetyl chloride (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde (1.1 eq), and anhydrous DCM (or DCE) (approx. 0.1 M).
-
Imine Formation: Add acetic acid (0.1 eq) and stir at room temperature for 1 hour. If using, add activated 4Å molecular sieves.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble slightly.
-
Reaction: Stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography or an acid-base extraction as described in the troubleshooting section.
Reductive Amination Mechanism Overview
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. CAS 51135-91-2|this compound|Rlavie [rlavie.com]
- 4. indiamart.com [indiamart.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-1-Indanone in Aqueous Media
Welcome to the technical support center for handling 4-amino-1-indanone. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous environments. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that dictate its behavior in aqueous solutions.
Q1: What are the key physicochemical properties of this compound that cause poor aqueous solubility?
This compound (CAS: 51135-91-2) is a pale-yellow solid with the molecular formula C₉H₉NO[1][2][3][4]. Its limited aqueous solubility stems from a combination of factors inherent to its molecular structure:
-
Aromatic and Cyclic Structure: The molecule is built on a rigid indanone scaffold, which is largely nonpolar and hydrophobic. This hydrocarbon-rich structure is energetically unfavorable to interact with the highly polar, hydrogen-bonding network of water.
-
Weakly Basic Amino Group: The compound possesses a primary aromatic amine group (-NH₂). While this group can participate in hydrogen bonding, its basicity is relatively weak. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 2-5[5]. This means that at neutral pH, the amino group is predominantly in its neutral, un-ionized form, which is less water-soluble.
-
Ketone Group: The ketone group (C=O) is polar, but its contribution to overall solubility is outweighed by the larger hydrophobic portion of the molecule.
Q2: Why is the pKa of this compound so critical for its solubilization?
The pKa is the single most important parameter for developing a pH-based solubilization strategy. Since this compound is a weak base, its solubility is highly dependent on the pH of the aqueous medium[6][7].
-
Mechanism of pH-Dependent Solubility: The amino group (-NH₂) can accept a proton (H⁺) to form its conjugate acid, the ammonium ion (-NH₃⁺). This process is governed by the Henderson-Hasselbalch equation.
-
Below the pKa: When the solution pH is significantly lower than the pKa of the conjugate acid, the equilibrium shifts towards the protonated, ionized form (-NH₃⁺). This charged species is significantly more polar and can readily form ion-dipole interactions with water, leading to a dramatic increase in solubility[8][9].
-
Above the pKa: When the solution pH is higher than the pKa, the amino group remains predominantly in its neutral, un-ionized state (-NH₂), which has poor aqueous solubility.
-
Understanding this relationship allows you to precisely control the ionization state of the molecule to achieve dissolution[10].
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization
This section provides a logical workflow for addressing solubility issues as they arise in the lab.
Q3: I've added this compound to my aqueous buffer and it won't dissolve. What should I do first?
Your first step is to assess the constraints of your experiment. The optimal solubilization strategy depends on whether you can modify the pH, temperature, or add excipients. Follow this decision workflow.
Figure 1: Initial troubleshooting workflow for solubilizing this compound.
Q4: My experiment is not pH-sensitive. How do I use pH adjustment effectively?
This is the most direct and often most effective method. The goal is to lower the pH to at least 1-2 units below the pKa of the conjugate acid of the amino group to ensure >90-99% ionization.
Causality: By adding an acid (e.g., HCl), you increase the concentration of H⁺ ions in the solution. These protons are readily accepted by the lone pair of electrons on the nitrogen atom of the amino group. The resulting ammonium salt is an ionic compound that dissolves easily in water, much like sodium chloride[11][12]. See Protocol 1 for a detailed methodology.
Q5: I cannot alter the pH. What are my best alternatives?
If your experimental system requires a fixed pH (e.g., cell culture media, certain enzymatic assays), you must turn to formulation-based approaches that modify the solvent environment or the drug molecule itself without chemical alteration. The two most common and accessible methods are co-solvency and cyclodextrin complexation.[13][14][15].
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[16]. This makes the environment more "hospitable" to the hydrophobic indanone structure, thereby increasing solubility[17][18]. Common choices include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[19][20]. They act as "molecular buckets," encapsulating the nonpolar this compound molecule within their cavity. This "inclusion complex" presents a hydrophilic exterior to the water, effectively masking the hydrophobic drug and increasing its apparent solubility[21][22][23].
Part 3: Advanced Strategies & Protocols
This section provides detailed methodologies for the primary solubilization techniques.
Protocol 1: pH-Modification for Solubilization
This protocol describes the preparation of an acidic stock solution of this compound.
Objective: To fully dissolve this compound by converting it to its more soluble salt form.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the solution's clarity.
-
Monitor pH: As the acid is added, the pH will decrease. Continue adding acid until all the solid material has dissolved.
-
Final pH Check: Once the solution is clear, check the pH. A final pH of 2-3 is typically sufficient to ensure complete protonation and dissolution.
-
Final Volume Adjustment: Quantitatively transfer the clear solution to a volumetric flask and add water to reach the final target volume. Mix thoroughly.
-
Validation: To ensure the compound remains in solution, let the stock stand for a few hours at the intended storage temperature (e.g., 4°C or room temperature) and visually inspect for any precipitation.
Trustworthiness Check: The clarity of the final solution is a direct indicator of successful solubilization via salt formation. If precipitation occurs upon standing or pH adjustment, the solubility limit under those conditions has been exceeded.
Protocol 2: Co-solvent Screening for Solubility Enhancement
Objective: To identify an effective co-solvent system for applications where pH cannot be modified.
Materials:
-
This compound powder
-
Aqueous buffer of choice (at the target experimental pH)
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)
-
Vials and a shaker/vortexer
Step-by-Step Methodology:
-
Prepare Co-solvent Blends: In separate vials, prepare different blends of your aqueous buffer and a co-solvent. Start with co-solvent concentrations of 10%, 20%, and 50% (v/v).
-
Add Compound: Add an excess amount of this compound to each vial. The goal is to create a saturated solution.
-
Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify Solubilized Drug: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of this compound using a validated analytical method like HPLC-UV.
-
Analyze Data: Compare the measured solubility across the different co-solvent systems to identify the most effective one.
Data Presentation:
| Co-solvent System (v/v) | Saturation Solubility (mg/mL) at 25°C |
| 100% Aqueous Buffer (pH 7.4) | Baseline (e.g., <0.1) |
| 10% PG in Buffer | Experimental Value |
| 20% PG in Buffer | Experimental Value |
| 10% PEG 400 in Buffer | Experimental Value |
| 20% PEG 400 in Buffer | Experimental Value |
| 10% Ethanol in Buffer | Experimental Value |
Note: The table should be populated with your experimental results.
Protocol 3: Cyclodextrin Inclusion Complex Formation
Objective: To enhance aqueous solubility by encapsulating this compound within a cyclodextrin host molecule.
Figure 2: Encapsulation of the drug within the cyclodextrin host cavity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Stir plate, shaker
Step-by-Step Methodology (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (typically starting at 1:1). Weigh out the appropriate amounts.
-
Form Slurry: In a mortar, add the cyclodextrin and a small amount of water (or water/alcohol mixture) to form a thick, consistent paste.
-
Incorporate Drug: Gradually add the this compound powder to the paste.
-
Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. This mechanical action forces the drug into the cyclodextrin cavity.
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Pulverize: Gently crush the dried complex into a fine powder.
-
Test Solubility: Disperse the prepared powder in the aqueous medium of choice and compare its dissolution rate and extent to that of the uncomplexed drug.
Q6: When should I consider advanced methods like solid dispersions or nanoformulations?
You should consider these more complex and resource-intensive techniques when:
-
Simpler methods (pH adjustment, co-solvents, cyclodextrins) fail to achieve the desired concentration.
-
The required dose is very high, making the volume of co-solvents or the amount of cyclodextrin impractical.
-
You are developing a final solid dosage form (e.g., a tablet) and need to ensure rapid dissolution upon administration.
-
Solid Dispersions: These involve dispersing the drug in a solid hydrophilic polymer matrix (like PVP or PEG)[24][25][26][27]. The drug is often converted to a high-energy amorphous state, which has a greater intrinsic solubility than the stable crystalline form[26].
-
Nanoformulations: These methods reduce the particle size of the drug to the nanometer scale[13][28][29]. According to the Ostwald-Freundlich equation, reducing particle size significantly increases the surface area, leading to a much faster dissolution rate[30][31].
These techniques typically require specialized equipment (e.g., spray dryers, hot-melt extruders, high-pressure homogenizers) and are usually employed during later-stage formulation development[14].
References
- 1. CAS 51135-91-2|this compound|Rlavie [rlavie.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. indiamart.com [indiamart.com]
- 5. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. scribd.com [scribd.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. ijpbr.in [ijpbr.in]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. tandfonline.com [tandfonline.com]
- 24. jddtonline.info [jddtonline.info]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. japer.in [japer.in]
- 28. Nanonization strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 30. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 4-Amino-1-Indanone Analogs
Welcome to the technical support center for the microwave-assisted synthesis of 4-amino-1-indanone analogs. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your synthetic protocols.
Introduction to the Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of these valuable molecules, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[1][2] This guide focuses on the common methods for introducing the C4-amino group, primarily through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, on a suitable 4-halo-1-indanone precursor.
The general reaction scheme is as follows:
Caption: General workflow for the microwave-assisted synthesis of this compound analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the microwave-assisted synthesis of this compound analogs.
Question 1: My reaction shows low or no conversion of the starting 4-halo-1-indanone. What are the potential causes and how can I fix this?
Answer:
Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause A: Inactive Catalyst System
-
Explanation: The palladium catalyst's activity is paramount. The active Pd(0) species can be sensitive to air and moisture. Improper handling or degradation of the precatalyst or ligand can lead to an inactive catalytic system.
-
Solution:
-
Ensure that the palladium precatalyst and phosphine ligands are stored under an inert atmosphere (e.g., argon or nitrogen).
-
Use fresh, high-purity reagents.
-
Degas the solvent thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Assemble the reaction vessel under an inert atmosphere.
-
-
-
Cause B: Inappropriate Reaction Temperature
-
Explanation: While microwaves provide rapid heating, the target temperature must be sufficient to overcome the activation energy of the reaction.[3] Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Solution:
-
Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Consult literature for optimal temperature ranges for similar Buchwald-Hartwig aminations.
-
-
-
Cause C: Incorrect Base Selection or Insufficient Amount
-
Explanation: The base plays a crucial role in the catalytic cycle by deprotonating the amine and facilitating the reductive elimination step.[4][5] The strength and solubility of the base are critical.
-
Solution:
-
Consider using a stronger base. Common bases for Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).
-
Ensure the base is freshly opened or properly stored to avoid deactivation by atmospheric moisture.
-
Increase the stoichiometry of the base to 2-3 equivalents.
-
-
-
Cause D: Microwave Power Settings
-
Explanation: Modern microwave reactors often have power settings that can be adjusted. While the primary goal is to reach and maintain the target temperature, very low power settings may not be sufficient for efficient heating of the reaction mixture, especially with less polar solvents.
-
Solution:
-
Ensure the microwave's power setting is adequate to reach the desired temperature in a reasonable amount of time. Most modern reactors automatically adjust the power to maintain the set temperature.[2]
-
If using a domestic microwave (not recommended for safety reasons), power levels can be inconsistent, leading to poor reproducibility.[6]
-
-
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: I am observing significant side product formation, particularly the hydrodehalogenated 1-indanone. How can I minimize this?
Answer:
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Cause A: Inefficient Reductive Elimination
-
Explanation: The desired C-N bond formation occurs via reductive elimination from the palladium center. If this step is slow, competing side reactions like β-hydride elimination from the amide can occur, leading to the formation of an imine and a palladium-hydride species, which can then reduce the starting aryl halide.[7]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) which are known to promote reductive elimination.[5]
-
Reaction Concentration: Increasing the concentration of the amine can favor the desired amination pathway.
-
-
-
Cause B: Presence of Water
-
Explanation: Traces of water can facilitate the hydrodehalogenation pathway.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Thoroughly dry all glassware before use.
-
-
Question 3: My product appears to be degrading under the microwave conditions. What can I do?
Answer:
Product degradation is often a result of excessive temperature or prolonged reaction times.
-
Cause A: Thermal Instability
-
Explanation: The this compound core or its substituents may be thermally labile at the reaction temperature.
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature. The efficiency of microwave heating may still allow for a reasonable reaction rate at a reduced temperature.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.
-
-
-
Cause B: Hot Spots
-
Explanation: Inefficient stirring or a non-uniform microwave field can lead to localized superheating, or "hot spots," causing decomposition.
-
Solution:
-
Ensure efficient magnetic stirring throughout the reaction.
-
Use a dedicated scientific microwave reactor, which is designed for uniform heating.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for this synthesis compared to conventional heating?
A1: The primary advantages include:
-
Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes.[3]
-
Higher Yields: The rapid and efficient heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, which is a more energy-efficient process.
-
Improved Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, leading to more reproducible results.
Q2: Which solvents are suitable for microwave-assisted Buchwald-Hartwig amination?
A2: Solvents with a high dielectric constant and high boiling point are generally preferred for their ability to efficiently absorb microwave energy and allow for higher reaction temperatures. Common choices include:
-
Toluene
-
Dioxane
-
tert-Butanol
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is crucial to select a solvent in which the reactants and base are sufficiently soluble.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful reaction.
-
Palladium Source: Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.
-
Ligands: Bulky, electron-rich phosphine ligands are generally the most effective for Buchwald-Hartwig aminations. The choice of ligand can depend on the specific substrates. A good starting point is to screen a few common ligands.
| Ligand | Typical Substrates |
| XPhos | Broad scope, good for aryl chlorides and hindered amines |
| SPhos | Effective for a wide range of aryl halides and amines |
| RuPhos | Useful for sterically hindered substrates |
| BrettPhos | Excellent for primary amines |
Q4: What safety precautions should I take when performing microwave-assisted synthesis?
A4: Safety is paramount.
-
Use a Dedicated Reactor: Never use a domestic microwave oven.[6] Laboratory-grade microwave reactors have built-in safety features to handle high pressures and temperatures.
-
Proper Vessels: Use only vessels that are certified by the manufacturer for use in the specific microwave reactor.
-
Pressure Monitoring: Be aware of the potential for rapid pressure buildup, especially with volatile solvents. Modern reactors have pressure monitoring and control.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.[6]
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of this compound Analogs
This is a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
-
Preparation:
-
To a microwave-safe reaction vessel equipped with a magnetic stir bar, add the 4-halo-1-indanone (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (0.02-0.10 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
-
Reaction:
-
Add the degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes) with magnetic stirring.
-
-
Work-up and Purification:
-
After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Amino-1-Indanone and 5-Amino-1-Indanone for Neurodegenerative Disease Research
For researchers and drug development professionals navigating the landscape of neuroprotective compounds, the indanone scaffold represents a privileged structure with significant therapeutic potential.[1][2] Derivatives of 1-indanone have been extensively explored as inhibitors of key enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAOs).[3][4] This guide provides an in-depth, objective comparison of the anticipated biological activities of two closely related isomers: 4-amino-1-indanone and 5-amino-1-indanone.
While direct comparative experimental data for these specific molecules is limited in publicly available literature, a robust body of research on the structure-activity relationships (SAR) of substituted indanones allows for a well-grounded predictive analysis. This guide will synthesize these SAR principles to offer insights into their likely differential effects on MAO inhibition and neuroprotection, supported by detailed experimental protocols to validate these hypotheses.
Structural Overview and Rationale for Comparison
This compound and 5-amino-1-indanone are structural isomers, differing only in the position of the amino group on the aromatic ring of the 1-indanone core. This seemingly minor structural variance can have a profound impact on the molecule's interaction with biological targets. The electron-donating nature of the amino group and its specific location influence the electron density distribution of the aromatic system and the overall topography of the molecule, which are critical determinants of binding affinity and selectivity for enzyme active sites.
Comparative Biological Activity: An SAR-Informed Perspective
The primary biological activity of interest for aminoindanones in the context of neurodegeneration is the inhibition of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic tone in the brain.[4]
Monoamine Oxidase (MAO) Inhibition
Based on extensive research into substituted 1-indanone derivatives, a clear structure-activity relationship has emerged regarding the substitution pattern on the aromatic ring and MAO-B inhibitory potency. Studies have consistently shown that substitution at the C6 position of the 1-indanone ring leads to potent and selective MAO-B inhibitors, whereas C5-substituted analogues are comparatively weaker inhibitors.[4]
Extrapolating from this established principle:
-
This compound : With the amino group at the C4 position, this isomer is structurally analogous to other C4/C6-substituted indanones that have demonstrated significant biological activity. While not identical to a C6-substitution, the electronic effects and spatial positioning are more aligned with the regions of the indanone scaffold that have been shown to interact favorably with the MAO-B active site. It is therefore hypothesized that This compound is likely to be the more potent MAO-B inhibitor of the two isomers.
-
5-Amino-1-Indanone : The amino group at the C5 position places it in a region that has been associated with reduced MAO-B inhibitory activity in other substituted indanone series.[4] Consequently, 5-amino-1-indanone is predicted to be a weaker MAO-B inhibitor compared to its 4-amino counterpart.
This predicted difference in potency underscores the critical importance of substituent placement in ligand-enzyme interactions and serves as a key differentiator between these two molecules.
Predicted MAO-B Inhibitory Potency:
| Compound | Predicted MAO-B Inhibition | Rationale |
| This compound | More Potent | Positional analogy to potent C6-substituted indanone MAO-B inhibitors.[4] |
| 5-Amino-1-Indanone | Less Potent | Based on studies showing C5-substituted indanones are weaker MAO-B inhibitors.[4] |
Neuroprotective Potential
The neuroprotective effects of indanone derivatives are often linked to their MAO inhibitory activity.[3] By preventing the breakdown of dopamine, MAO-B inhibitors can mitigate oxidative stress arising from dopamine metabolism and enhance neuronal survival.
Given the predicted higher MAO-B inhibitory potency of this compound, it is also hypothesized to exhibit superior neuroprotective effects in cellular models of neurodegeneration, such as those induced by oxidative stress (e.g., H₂O₂) or neurotoxins (e.g., MPP+). This neuroprotection would be a direct consequence of its primary pharmacological action.
Experimental Validation: Protocols and Workflows
To empirically validate the hypothesized differences in biological activity between this compound and 5-amino-1-indanone, a series of well-established in vitro assays are necessary. The following protocols provide a self-validating system for assessing their MAO inhibitory and neuroprotective properties.
Monoamine Oxidase (MAO) Inhibition Assay
The causality behind this experimental choice is to directly measure the inhibitory potency (IC₅₀) of each compound against both MAO-A and MAO-B, which will confirm the predicted selectivity and potency. A fluorometric assay using a commercially available kit is a common and reliable method.
Experimental Workflow for MAO Inhibition Assay:
Caption: Workflow for determining MAO inhibitory activity.
Step-by-Step Protocol:
-
Compound Preparation : Prepare stock solutions of this compound and 5-amino-1-indanone in DMSO. Create a series of dilutions to cover a range of concentrations (e.g., 0.001 µM to 100 µM).
-
Assay Plate Setup : In a 96-well black plate, add the diluted compounds. Include wells for a positive control (a known MAO inhibitor like selegiline for MAO-B or clorgyline for MAO-A) and a negative control (vehicle only).
-
Enzyme Addition : Add recombinant human MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation : Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation : Add the substrate solution (e.g., kynuramine, which is metabolized to a fluorescent product) to all wells to start the reaction.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement : Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Neuroprotection Assay (Cell Viability)
This experiment is designed to assess the ability of the compounds to protect neuronal cells from a specific insult, thereby providing evidence for their neuroprotective potential. The MTT or resazurin assay, which measures mitochondrial activity as an indicator of cell viability, is a standard and robust method.
Experimental Workflow for Neuroprotection Assay:
Caption: Workflow for assessing neuroprotective effects.
Step-by-Step Protocol:
-
Cell Culture : Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density. Allow cells to adhere and grow.
-
Compound Pre-treatment : Treat the cells with various concentrations of this compound and 5-amino-1-indanone for a period of 1-2 hours before inducing toxicity.
-
Induction of Toxicity : Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) to induce oxidative stress or 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease-like neurodegeneration. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation : Incubate the cells for 24-48 hours.
-
Cell Viability Assessment : Add a cell viability reagent like MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement : Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis : Normalize the data to the untreated control cells and calculate the percentage of cell viability for each treatment condition. A higher percentage of viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.
Relevant Signaling Pathways
The primary mechanism of action for the predicted biological activity of these compounds involves the modulation of monoamine metabolism.
Monoamine Metabolism and MAO Inhibition:
References
A Comparative Guide to the Validation of 4-Amino-1-Indanone as a Novel Acetylcholinesterase (AChE) Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-amino-1-indanone and its derivatives as promising acetylcholinesterase (AChE) inhibitors. We will delve into the scientific rationale behind this molecular scaffold, compare its potential against established therapeutics, and provide detailed, field-proven protocols for its rigorous validation. Our focus is on the causality behind experimental choices, ensuring a self-validating and robust evaluation process.
The Rationale: Why the Indanone Scaffold for AChE Inhibition?
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[1][2] The underlying "cholinergic hypothesis" posits that restoring acetylcholine levels can alleviate some of the cognitive deficits associated with the disease.[3]
The 1-indanone ring is a privileged scaffold in medicinal chemistry, most notably forming the core of Donepezil, one of the most frequently prescribed drugs for AD.[3][4][5] Donepezil's efficacy stems from its ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, creating a potent "dual binding" inhibition.[3][5] This precedent establishes the indanone core as a validated starting point for designing novel, high-affinity AChE inhibitors. The introduction of an amino group, as in this compound, offers a key modification point for tuning potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for investigation.
The Competitive Landscape: Benchmarking Against Standard-of-Care
Any novel inhibitor must be validated against current FDA-approved drugs. The primary competitors—Donepezil, Galantamine, and Rivastigmine—provide essential benchmarks for potency and mechanism of action.
| Compound | Core Scaffold | Mechanism of Action | Reported IC50 (AChE) | Key Characteristics |
| Donepezil | Indanone | Reversible, non-competitive; binds to both CAS and PAS.[5][6] | ~2.01 nM[3] | High potency and selectivity for AChE over Butyrylcholinesterase (BChE). |
| Galantamine | Alkaloid | Reversible, competitive AChE inhibitor; also an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[7][8][9] | ~1.27 µM[10] | Dual mode of action may offer additional therapeutic benefits.[7][8] |
| Rivastigmine | Carbamate | Pseudo-irreversible inhibitor of both AChE and BChE.[2] | ~32 µg/mL (~128 µM)[11] | Its inhibition of BChE distinguishes it from more AChE-selective drugs. |
| This compound (Derivatives) | Indanone | Predicted mixed-type inhibition, binding to CAS and/or PAS.[6] | Potent derivatives reported in the nanomolar range (e.g., 1.8 nM, 14.8 nM).[12][13] | Offers a versatile scaffold for creating multi-functional agents targeting AChE, BChE, and even amyloid-β aggregation.[12][14] |
A Rigorous Validation Workflow
A systematic, multi-phase approach is required to validate a novel inhibitor. This workflow ensures that data on potency, mechanism, and safety are collected sequentially, allowing for informed go/no-go decisions at each stage.
Caption: Logical workflow for the validation of a novel AChE inhibitor.
Phase 1: Determining Inhibitory Potency via the Ellman Assay
Expertise & Causality: The Ellman method is the gold standard for measuring AChE activity.[1][15] Its principle is indirect but robust. AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCI), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), cleaving it to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[16] By introducing an inhibitor, we can quantify the reduction in this rate.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in phosphate buffer.
-
ATCI Solution (Substrate): 75 mM ATCI in deionized water. Prepare fresh.
-
AChE Enzyme Solution: Electric eel AChE (or human recombinant) diluted in phosphate buffer to achieve a consistent reaction rate.
-
Test Compound (this compound): Prepare a stock solution in DMSO and create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is <1% to avoid solvent effects.[11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB Solution
-
20 µL of Test Compound dilution (or buffer for control, or a standard inhibitor like Donepezil for positive control).
-
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of AChE Enzyme Solution to each well.
-
Immediately start kinetic readings on a microplate reader at 412 nm, taking measurements every 60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
-
Phase 2: Elucidating the Mechanism of Inhibition
Expertise & Causality: The IC50 value tells us how potent an inhibitor is, but kinetic analysis tells us how it works. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can construct a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/substrate). The pattern of the resulting lines reveals the inhibition mechanism (e.g., competitive, non-competitive, or mixed-type), providing critical insight into how the compound interacts with the enzyme's active and/or allosteric sites.[6][18][19] For an indanone derivative, a mixed-type inhibition is often observed, suggesting binding to both the free enzyme and the enzyme-substrate complex, which is characteristic of dual-binding inhibitors like Donepezil.[6]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Experimental Protocol: Kinetic Analysis
-
Setup: Perform the Ellman assay as described above, but with a matrix of varying concentrations. Use at least five concentrations of the substrate (ATCI) and at least three concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Data Collection: Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/V versus 1/[ATCI].
-
Analyze the resulting family of lines on the Lineweaver-Burk plot to determine the mode of inhibition.
-
Phase 3: Assessing Cellular Viability and Cytotoxicity
Expertise & Causality: A compound that potently inhibits AChE is of little therapeutic value if it is toxic to the very neurons it is meant to protect. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan, quantified after solubilization, is proportional to the number of living cells. This assay is critical for establishing a preliminary safety profile and determining the therapeutic window of the compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well.[21]
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Assay:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20][21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot % Viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion and Future Directions
The validation of this compound as an AChE inhibitor requires a multi-faceted approach that systematically evaluates its potency, mechanism of action, and safety. By following the rigorous experimental framework outlined in this guide, researchers can generate a comprehensive data package. A successful candidate from this workflow would exhibit high potency (low nanomolar IC50), a favorable (e.g., mixed-type) inhibition mechanism, and low cytotoxicity (high CC50), indicating a wide therapeutic window.
Such results would strongly support the this compound scaffold as a promising foundation for developing next-generation, multi-target-directed ligands for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 10. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
A Comparative Guide to Assessing the Purity of Synthetic 4-Amino-1-Indanone by HPLC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technical comparison for assessing the purity of synthetic 4-amino-1-indanone, a key building block in various pharmaceutical syntheses. We will primarily focus on the robust and widely applicable technique of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Furthermore, we will draw comparisons with High-Performance Thin-Layer Chromatography (HPTLC) as a viable alternative, providing supporting experimental data and protocols.
The Critical Role of Purity in Pharmaceutical Intermediates
The quality of a final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its intermediates.[1] Impurities in intermediates can carry through the synthetic process, leading to a compromised final product with potential safety and efficacy concerns. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3A(R2)) for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5] These guidelines classify impurities into organic (process-related and drug-related), inorganic, and residual solvents.[2][3]
This compound (C₉H₉NO, MW: 147.17 g/mol ) is a pale-yellow solid used as an intermediate in the synthesis of various pharmaceuticals.[6] Its purity is paramount to ensure the desired reaction outcomes and the quality of the subsequent API.
HPLC-MS: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.[7]
The Rationale Behind an HPLC-MS Approach
The choice of HPLC-MS is dictated by the physicochemical properties of this compound and its potential impurities. The aromatic amine and ketone functionalities make it amenable to reversed-phase HPLC, while the mass spectrometer provides high sensitivity and selectivity for both known and unknown impurities.
Diagram of the HPLC-MS Workflow:
Caption: A schematic representation of the HPLC-MS workflow for the purity analysis of this compound.
Potential Impurities in Synthetic this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common pathway to aromatic amines is the reduction of the corresponding nitro compound.[8][9] In the case of this compound, a likely precursor is 4-nitro-1-indanone.
Diagram of the Synthesis and Potential Impurities:
Caption: A simplified synthetic pathway for this compound and the potential process-related impurities and degradation products.
Based on this, potential impurities to monitor include:
-
Starting Materials: Residual 4-nitro-1-indanone.
-
By-products: Other nitro-indanone regioisomers (e.g., 6-nitro-1-indanone) formed during the nitration step. Intermediates from the reduction of the nitro group, such as nitroso and hydroxylamino derivatives, or condensation products like azo compounds, can also be present.[10][11]
-
Degradation Products: Aromatic amines can be susceptible to oxidation.[1][12] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to identify potential degradation products.[12][13][14]
Experimental Protocol: HPLC-MS Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 10 mL of acetonitrile/water, 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
3. MS Conditions:
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (m/z 100-500) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 600 L/hr, Cone: 50 L/hr |
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times and mass-to-charge ratios (m/z). The expected m/z for protonated this compound [M+H]⁺ is 148.07.
-
Quantification of known impurities should be performed using certified reference standards.
A Comparative Look: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that offers a rapid and cost-effective alternative for purity assessment.[15][16][17] It is particularly useful for screening multiple samples in parallel.[16]
HPTLC vs. HPLC-MS: A Head-to-Head Comparison
| Feature | HPLC-MS | HPTLC with Densitometry |
| Principle | Separation in a column followed by mass detection. | Separation on a plate followed by densitometric scanning. |
| Sample Throughput | Sequential analysis, lower throughput. | Parallel analysis of multiple samples, higher throughput.[16] |
| Resolution | Generally higher resolution. | Good resolution, but can be lower than HPLC for complex mixtures. |
| Sensitivity | Very high, especially with MS detection. | Good sensitivity, typically in the nanogram range.[5] |
| Identification | High confidence with mass spectral data. | Based on Rf values and UV spectra, less specific than MS. |
| Quantification | Highly accurate and precise. | Good accuracy and precision with densitometry.[4][7] |
| Cost | Higher instrument and operational costs. | Lower instrument and operational costs.[7] |
| Solvent Consumption | Higher solvent consumption per sample. | Significantly lower solvent consumption.[16] |
Experimental Protocol: HPTLC Method
1. Sample and Standard Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in methanol.
-
Prepare standard solutions of this compound and any known impurities in methanol at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/µL).
2. HPTLC Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |
| Application | Apply 2 µL of sample and standard solutions as 8 mm bands. |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v) |
| Development | Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase. |
| Drying | Air-dry the plate after development. |
| Detection | Scan the plate densitometrically at 254 nm. |
3. Data Analysis:
-
Identify the bands corresponding to this compound and its impurities based on their Rf values.
-
Quantify the impurities by comparing the peak areas of the sample with the calibration curve generated from the standard solutions.
Conclusion: Choosing the Right Tool for the Job
Both HPLC-MS and HPTLC are valuable techniques for assessing the purity of this compound. HPLC-MS stands out as the more powerful and definitive method, offering superior separation, sensitivity, and structural elucidation capabilities, which are essential for comprehensive impurity profiling and meeting stringent regulatory requirements.
HPTLC, on the other hand, serves as an excellent complementary or screening tool. Its high throughput, low cost, and reduced solvent consumption make it an attractive option for routine quality control and in-process checks where a large number of samples need to be analyzed quickly.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, the stage of drug development, and the available resources. For in-depth characterization and regulatory submissions, HPLC-MS is the preferred method. For rapid screening and quality control, HPTLC provides a reliable and efficient alternative.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Densitometric HPTLC method for qualitative, quantitative analysis and stability study of Coenzyme Q10 in pharmaceutical formulations utilizing normal and reversed-phase silica gel plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. CAS 51135-91-2|this compound|Rlavie [rlavie.com]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpp.com [ijrpp.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. news-medical.net [news-medical.net]
- 16. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 17. ctlatesting.com [ctlatesting.com]
In Vivo Validation of 4-Amino-1-Indanone Based Drug Candidates: A Comparative Guide for Preclinical Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug candidate is paved with rigorous validation. The 4-amino-1-indanone core has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating therapeutic potential across a spectrum of diseases, most notably neurodegenerative disorders, cancer, and inflammation. This guide provides an in-depth, objective comparison of the in vivo performance of this compound based drug candidates against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip you with the necessary insights to design and execute robust preclinical validation studies.
The Scientific Rationale: Why this compound?
The versatility of the this compound scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to target specific biological pathways. A prime example of its clinical success is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease, which features a related indanone core. This precedent has spurred the exploration of novel this compound derivatives with improved efficacy, selectivity, and safety profiles.
dot
A Comparative Guide to the Synthetic Routes of 4-Amino-1-Indanone for Enhanced Efficiency and Cost-Effectiveness
Introduction
4-Amino-1-indanone is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutics. The efficiency and economic viability of synthesizing this compound are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on experimental efficiency, cost-effectiveness, safety, and environmental impact. We will delve into three primary synthetic strategies: the reduction of 4-nitro-1-indanone, the Buchwald-Hartwig amination of 4-bromo-1-indanone, and the intramolecular cyclization of 3-(3-aminophenyl)propanoic acid.
Comparative Overview of Synthetic Strategies
The selection of an optimal synthetic route to this compound is a multi-faceted decision that balances chemical yield, cost of starting materials and reagents, scalability, and safety and environmental considerations. The following diagram illustrates the workflow for evaluating these synthetic pathways.
Caption: Workflow for the evaluation and comparison of synthetic routes to this compound.
Route 1: Reduction of 4-Nitro-1-Indanone
This is arguably the most direct and commonly employed route for the synthesis of this compound. The strategy involves two key steps: the nitration of 1-indanone to afford 4-nitro-1-indanone, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic pathway for Route 1.
Step 1: Nitration of 1-Indanone
The regioselective nitration of 1-indanone at the 4-position is crucial for the success of this route. The use of a standard nitrating mixture of nitric acid and sulfuric acid is the most common approach.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.
-
Slowly add 1-indanone to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid at 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of 1-indanone, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitro-1-indanone.
Discussion: The directing effects of the carbonyl group and the benzene ring in 1-indanone favor nitration at the 4- and 6-positions. By carefully controlling the reaction temperature, the formation of the 4-nitro isomer can be maximized. Lower temperatures generally favor the desired regioselectivity. The primary challenges of this step are the safe handling of concentrated acids and the effective control of the exothermic reaction.[1]
Step 2: Reduction of 4-Nitro-1-Indanone
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and chemical reduction using tin(II) chloride being the most prevalent.
A. Catalytic Hydrogenation
Experimental Protocol:
-
Charge a high-pressure hydrogenation vessel with 4-nitro-1-indanone, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Discussion: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired amine with minimal byproducts.[2] The primary safety concerns are the handling of flammable hydrogen gas under pressure and the pyrophoric nature of the palladium catalyst, especially after the reaction.[3][4][5][6] Proper safety precautions, including the use of a blast shield and ensuring an inert atmosphere during catalyst handling, are essential.[3][4][5][6]
B. Chemical Reduction with Tin(II) Chloride
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-nitro-1-indanone in a suitable solvent, such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Discussion: Reduction with tin(II) chloride is a classic and reliable method that does not require specialized high-pressure equipment.[7] However, it is not as atom-economical as catalytic hydrogenation and generates a significant amount of tin-containing waste, which requires proper disposal due to its environmental toxicity.[8][9][10] The work-up can also be more complex due to the formation of tin salts.
Route 2: Buchwald-Hartwig Amination of 4-Bromo-1-Indanone
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][11] In this route, 4-bromo-1-indanone is coupled with an ammonia surrogate, followed by deprotection to yield the primary amine.
References
- 1. books.rsc.org [books.rsc.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. chemimpex.com [chemimpex.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Nitric Acid, 15.8 Molar, Reagent, 100 mL | Flinn Scientific [flinnsci.com]
- 8. Benzophenone imine price,buy Benzophenone imine - chemicalbook [m.chemicalbook.com]
- 9. Sulfuric Acid Solution, 1.0 M, 1 L | Flinn Scientific [flinnsci.com]
- 10. polyphosphoric acid price: Best Deals & Suppliers [accio.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-1-Indanone
As drug development professionals and researchers, our work with novel chemical entities like 4-amino-1-indanone is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
While some safety data sheets (SDS) for this compound may lack detailed hazard information, it is a cornerstone of laboratory safety to treat compounds with limited toxicological data with a high degree of caution. The structurally similar compound, 5-amino-1-indanone, is classified as a hazardous substance, with acute toxicity warnings for oral, dermal, and inhalation routes.[2] Furthermore, the indanone scaffold is known to be biologically active.[3] Therefore, this guide is built upon the expert-driven, precautionary principle of managing this compound as a hazardous chemical waste to ensure the highest level of safety for personnel and the environment.
Hazard Assessment and Waste Characterization
The first step in proper disposal is understanding the potential hazards. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][4]
For this compound, the following assessment applies:
-
Ignitability (D001): As a solid with a high flash point, it is not considered ignitable.
-
Corrosivity (D002): It is not an aqueous solution with an extreme pH and does not meet the criteria for corrosivity.[4]
-
Reactivity (D003): It is not known to be unstable, water-reactive, or explosive.
-
Toxicity (D-List): While not specifically listed, the precautionary principle dictates that it should be handled as a toxic substance. The toxicological properties have not been fully investigated, and therefore, it must be presumed hazardous to prevent accidental exposure and environmental release.[2]
Therefore, all waste streams containing this compound, including the pure compound, reaction mixtures, and contaminated materials, must be classified and managed as hazardous chemical waste.[5][6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, researchers must be equipped with the appropriate PPE to prevent exposure. The causality behind this requirement is to create a barrier against the potential dermal, ocular, and respiratory hazards identified for its isomer.[2]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Conforms to OSHA 29 CFR 1910.133 standards to protect eyes from dust and splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of as contaminated waste after handling.[7] This prevents dermal absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood. | Handling the solid in a manner that avoids dust formation is crucial.[2] If dust is generated, a NIOSH-approved respirator may be necessary. |
Always handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[8]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance.[9] Any deviation can result in dangerous chemical reactions, environmental contamination, and significant legal penalties.[1]
Step 1: Waste Segregation at the Point of Generation
The principle of waste segregation is to prevent incompatible materials from mixing, which could lead to fire, explosion, or the generation of toxic gases.[10] All chemical waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[1][11]
Protocol for this compound Waste:
-
Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated debris.
-
Solid Waste: Collect unused or waste this compound powder in a designated solid waste container. This container should be separate from other chemical wastes like oxidizers or strong acids.
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in the appropriate liquid waste container. As an amine-containing organic compound, it should typically be placed in a non-halogenated organic waste stream, unless the solvent itself is halogenated. Never mix aqueous waste with organic solvent waste.
-
Contaminated Debris: All items that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, are considered hazardous waste.[5] These items must be collected in a designated container for solid waste, separate from regular trash.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA and OSHA to ensure safe handling, storage, and transport.[1][12]
Protocol for Container Management:
-
Select a Compatible Container: Use containers that are chemically resistant to the waste. For this compound solids and organic solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[13] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[13]
-
Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE" [13]
-
The full chemical name: "this compound" and any other constituents (e.g., solvents).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic").
-
-
Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
Step 3: Management of Spills and Contaminated Glassware
Accidents can happen, and a clear protocol for managing spills is essential.
Protocol for Spill Cleanup:
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: Refer to Section 2 before cleaning any spill.
-
Contain and Absorb: For small spills of the solid powder, carefully sweep it up and place it into the designated solid hazardous waste container.[7] Avoid creating dust.[2] For liquid spills, use an appropriate chemical absorbent material.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, are considered hazardous waste and must be placed in the solid waste container.[5]
For contaminated glassware:
-
Reusable Glassware: Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste. Then, follow standard washing procedures.
-
Broken or Disposable Glassware: Contaminated broken glass must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.
Step 4: Arranging for Final Disposal
The final step is the removal and disposal of the waste by trained professionals. Researchers are prohibited from disposing of hazardous chemicals via the standard trash or sewer system.[1]
Protocol for Disposal:
-
Store Waste in the SAA: Keep the properly labeled and sealed waste containers in your designated SAA until they are ready for pickup. Do not exceed the volume limits for your SAA (typically 55 gallons).[5]
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[9] Follow their specific procedures for waste consolidation and removal.
-
Maintain Records: Keep accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By treating this compound as hazardous, adhering to strict protocols for segregation, containment, and labeling, and partnering with EHS for final disposal, researchers can mitigate risks and uphold their professional duty of care. This structured approach ensures that scientific advancement does not come at the cost of personal safety or environmental health.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. pfw.edu [pfw.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. masterytcn.com [masterytcn.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to the Safe Handling of 4-AMINO-1-INDANONE
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-AMINO-1-INDANONE (CAS No: 51135-91-2), a key intermediate in various synthetic pathways. While some safety data sheets (SDS) may not classify this compound as hazardous, a proactive and cautious approach is paramount in the laboratory.[1] This document synthesizes technical data with field-proven insights to ensure your work with this compound is both productive and safe.
Understanding the Risks: A Prudent Approach
Although some suppliers of this compound do not list specific GHS hazard classifications, the principle of assuming a compound may be hazardous until proven otherwise is a cornerstone of laboratory safety. Structurally similar compounds, such as 5-Amino-1-indanone, are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to handle this compound with the same level of caution. The primary routes of potential exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[3][4] Contaminated gloves should be disposed of properly to avoid cross-contamination. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles. Standard laboratory practice dictates eye protection at all times.[1][3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or dust generation.[3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact with the compound.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. A type N95 (US) or type P1 (EN 143) dust mask may be sufficient for nuisance levels of dust.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Work Area Designation: All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, ensure the work area is well-ventilated.[1]
-
Emergency Equipment: Before commencing work, confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
PPE Inspection: Verify that all necessary PPE is available, in good condition, and fits correctly.
Handling the Compound:
-
Donning PPE: Wear all required PPE as detailed in the table above before handling the chemical.
-
Minimizing Dust: Avoid the formation of dust when transferring the solid material.[2] Use appropriate tools, such as a spatula, for transfers. If the material is a fine powder, consider techniques to gently handle it to prevent it from becoming airborne.
-
Weighing: If weighing the compound, do so in a fume hood or a balance enclosure to contain any dust.
-
In Solution: When working with this compound in solution, be mindful of potential splashes and work within the fume hood.
Post-Handling and Storage:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Storage: Keep the container of this compound tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Licensed Disposal: It is recommended to use a licensed disposal company for the disposal of chemical waste. Do not dispose of this compound down the drain.
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.
First Aid Measures: Immediate Actions
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
